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  • Product: 2,4-Dibromo-5-fluorobenzylamine
  • CAS: 1804933-03-6

Core Science & Biosynthesis

Foundational

synthesis of 2,4-Dibromo-5-fluorobenzylamine

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluorobenzylamine Executive Summary This technical guide provides a comprehensive, step-by-step methodology for the , a halogenated aromatic compound with sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluorobenzylamine

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the , a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The presence of multiple halogen atoms and an amine functional group makes this molecule a valuable intermediate for creating complex molecular architectures with tailored physicochemical properties. This document outlines a robust and efficient three-step synthetic pathway, starting from the commercially available precursor, 1-Bromo-4-fluoro-2-methylbenzene. Each step is detailed with a full experimental protocol, mechanistic insights explaining the chemical transformations, and the necessary safety precautions. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction

The Strategic Importance of Halogenated Benzylamines in Drug Discovery

Halogenated organic compounds, particularly those incorporating fluorine and bromine, are of paramount importance in modern drug discovery. The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its electronic properties and lipophilicity.[1] Bromine, on the other hand, often serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[2] The benzylamine scaffold itself is a common motif in numerous biologically active compounds. Therefore, molecules like 2,4-Dibromo-5-fluorobenzylamine, which combine these features, represent high-value intermediates for the synthesis of novel therapeutics.[3]

Profile of 2,4-Dibromo-5-fluorobenzylamine

2,4-Dibromo-5-fluorobenzylamine is an aromatic amine characterized by a benzene ring substituted with two bromine atoms, one fluorine atom, and a methylamine group. This substitution pattern makes it an attractive precursor for developing libraries of compounds for screening against various biological targets. The amine group provides a site for amide bond formation, while the bromine atoms can be functionalized further through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Overview of the Proposed Synthetic Strategy

The synthesis detailed in this guide follows a logical and efficient three-step sequence designed to maximize yield and purity while utilizing well-established chemical transformations. The pathway begins with 1-Bromo-4-fluoro-2-methylbenzene and proceeds through:

  • Electrophilic Aromatic Bromination: Introduction of a second bromine atom onto the aromatic ring.

  • Benzylic Radical Bromination: Conversion of the benzylic methyl group to a bromomethyl group.

  • Nucleophilic Amination: Transformation of the resulting benzyl bromide into the target primary amine.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis simplifies the synthesis by working backward from the target molecule to simpler, commercially available starting materials. The primary C-N bond of the benzylamine is disconnected to reveal the key intermediate, 2,4-Dibromo-5-fluorobenzyl bromide. The benzylic C-Br bond is then disconnected, leading to 2,4-Dibromo-5-fluorotoluene. Finally, the C-Br bond at the 4-position is disconnected to arrive at the starting material, 1-Bromo-4-fluoro-2-methylbenzene.

This forward pathway was chosen for its high degree of predictability and control. The regioselectivity of the initial electrophilic bromination is strongly directed by the existing substituents, and the subsequent benzylic bromination is a highly selective and well-understood radical process. The final amination step is a standard nucleophilic substitution, completing the synthesis efficiently.

G cluster_main Retrosynthetic Pathway Target 2,4-Dibromo-5-fluorobenzylamine Intermediate2 2,4-Dibromo-5-fluorobenzyl Bromide Target->Intermediate2 C-N Disconnection (Amination) Intermediate1 2,4-Dibromo-5-fluorotoluene Intermediate2->Intermediate1 C-Br Disconnection (Benzylic Bromination) StartingMaterial 1-Bromo-4-fluoro-2-methylbenzene Intermediate1->StartingMaterial C-Br Disconnection (Aromatic Bromination)

Caption: Retrosynthetic analysis of 2,4-Dibromo-5-fluorobenzylamine.

Detailed Synthetic Protocols & Mechanistic Insights

This section provides detailed, self-validating protocols for each synthetic step. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2,4-Dibromo-5-fluorotoluene

This step involves the electrophilic aromatic substitution of 1-Bromo-4-fluoro-2-methylbenzene. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. The methyl group and the fluorine atom are ortho-, para-directing activators, while the bromine atom is an ortho-, para-directing deactivator. The most activated position for the incoming electrophile (Br+) is C4, which is para to the methyl group and ortho to the fluorine atom, leading to the desired product.

ReagentCAS No.Mol. WeightRole
1-Bromo-4-fluoro-2-methylbenzene452-63-1189.02 g/mol Starting Material
Iron (III) Bromide (FeBr₃)10031-26-2295.56 g/mol Lewis Acid Catalyst
Bromine (Br₂)7726-95-6159.81 g/mol Brominating Agent
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol Solvent

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr byproduct), add 1-Bromo-4-fluoro-2-methylbenzene (18.9 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous iron (III) bromide (1.5 g, 5 mol%) to the stirred solution.

  • Slowly add a solution of bromine (17.6 g, 0.11 mol) in dichloromethane (50 mL) via the dropping funnel over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture into 200 mL of a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 2,4-Dibromo-5-fluorotoluene.

Step 2: Synthesis of 2,4-Dibromo-5-fluorobenzyl Bromide

This transformation is a free-radical chain reaction known as the Wohl-Ziegler reaction.[4] It selectively brominates the benzylic position due to the resonance stabilization of the intermediate benzyl radical. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like AIBN is required to start the chain reaction.

ReagentCAS No.Mol. WeightRole
2,4-Dibromo-5-fluorotolueneN/A267.92 g/mol Substrate
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Bromine Source
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol Radical Initiator
Carbon Tetrachloride (CCl₄) or (Trifluoromethyl)benzene56-23-5 or 98-08-8153.82 or 146.11 g/mol Solvent

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-Dibromo-5-fluorotoluene (26.8 g, 0.1 mol) in (Trifluoromethyl)benzene (250 mL). The use of (Trifluoromethyl)benzene is a less toxic alternative to carbon tetrachloride.[5]

  • Add N-Bromosuccinimide (18.7 g, 0.105 mol) and AIBN (0.33 g, 2 mol%).

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction can be initiated with a UV lamp if desired.

  • Continue refluxing for 3-5 hours. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats at the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous sodium carbonate solution (2 x 100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude product, 2,4-Dibromo-5-fluorobenzyl bromide, is often used in the next step without further purification. If necessary, it can be recrystallized from hexanes. Caution: Benzyl bromides are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[6]

G cluster_mechanism Benzylic Bromination Mechanism cluster_cycle Chain Reaction Initiation Initiation: AIBN → 2R• + N₂ Propagation1 Propagation 1: Ar-CH₃ + Br• → Ar-CH₂• + HBr Propagation2 Propagation 2: HBr + NBS → Succinimide + Br₂ Propagation3 Propagation 3: Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• Termination Termination: Br• + Br• → Br₂ R• + Br• → R-Br P1 Ar-CH₃ P2 Ar-CH₂• P1->P2 + Br• P3 Ar-CH₂Br P2->P3 + Br₂ Br2 Br₂ P2->Br2 reacts with Br_rad Br•

Caption: Free-radical mechanism for benzylic bromination.

Step 3: Synthesis of 2,4-Dibromo-5-fluorobenzylamine

The final step converts the benzyl bromide into the target benzylamine via nucleophilic substitution. Using a large excess of aqueous ammonia helps to minimize the formation of secondary and tertiary amine byproducts by ensuring the benzyl bromide is more likely to react with an ammonia molecule than the primary amine product.

ReagentCAS No.Mol. WeightRole
2,4-Dibromo-5-fluorobenzyl BromideN/A346.82 g/mol Substrate
Aqueous Ammonia (NH₄OH, 28-30%)1336-21-635.04 g/mol Nucleophile/Base
Tetrahydrofuran (THF)109-99-972.11 g/mol Co-solvent
Diethyl Ether60-29-774.12 g/mol Extraction Solvent

Experimental Protocol:

  • In a pressure-resistant flask, dissolve the crude 2,4-Dibromo-5-fluorobenzyl bromide (approx. 0.1 mol) in tetrahydrofuran (100 mL).

  • Cool the solution in an ice bath and add a large excess of cold aqueous ammonia (28-30%, 300 mL, approx. 4.8 mol).

  • Seal the flask tightly and stir the biphasic mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts (including the initial THF layer) and wash with brine (100 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to afford the crude 2,4-Dibromo-5-fluorobenzylamine.

  • The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by conversion to its hydrochloride salt, recrystallization, and subsequent neutralization to liberate the free amine.

Characterization and Purity Analysis

The identity and purity of the final product and all intermediates must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure, substitution pattern, and the presence of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of the two bromine atoms will be a characteristic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle with extreme caution.[7]

  • N-Bromosuccinimide (NBS): An irritant and moisture-sensitive.

  • Benzyl Bromides: These are potent lachrymators (tear-producing agents) and skin irritants. Avoid inhalation and skin contact.[6]

  • Ammonia: Corrosive and has a pungent, irritating odor. Work with concentrated solutions in a fume hood.

  • Solvents: Dichloromethane and carbon tetrachloride are suspected carcinogens. Diethyl ether and THF are extremely flammable.

Conclusion

This guide details a reliable and efficient three-step synthesis for producing 2,4-Dibromo-5-fluorobenzylamine from a commercially available starting material. By providing clear protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers engaged in synthetic organic chemistry and drug discovery. The strategic pathway ensures good control over selectivity and provides a solid foundation for accessing this valuable chemical intermediate for further development.

References

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Process for benzylic bromination.
  • 1-(Bromomethyl)-4-fluoro-2-methylbenzene PubChem Entry. PubChem. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Master Organic Chemistry. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. [Link]

  • Synthesis and Characterization of 2-((4-Bromophenyl)carbamoyl)phenylselenenyl Bromide Derived from an Oxidative Addition of Bromine to 2-Phenyl-1,2-benzoisoselenazol-3-(2H)-one. ResearchGate. [Link]

  • The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. [Link]

  • 1-Bromo-4-fluoro-2-methylbenzene. ChemBK. [Link]

Sources

Exploratory

The Polyhalogenated Paradigm: A Technical Guide to 2,4-Dibromo-5-fluorobenzylamine in Advanced Synthesis

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, polyhalogenated building blocks serve as critical scaffolds for the rapid diversification of molecular libraries. 2,4-Dibro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, polyhalogenated building blocks serve as critical scaffolds for the rapid diversification of molecular libraries. 2,4-Dibromo-5-fluorobenzylamine (CAS: 1804933-03-6) represents a highly specialized, multi-functional reagent. Featuring a nucleophilic primary amine, an electron-withdrawing fluorine atom, and two orthogonal bromine handles, this molecule is engineered for complexity.

This whitepaper provides an in-depth mechanistic analysis of 2,4-Dibromo-5-fluorobenzylamine. As an application scientist, I will detail the physicochemical rationale behind its reactivity, explain the causality governing its regioselective cross-coupling, and provide self-validating experimental protocols for its deployment in drug discovery workflows.

Physicochemical Architecture & Rationale

To effectively utilize a polyhalogenated scaffold, one must first deconstruct its electronic and steric environment. The strategic placement of halogens on the benzylamine core is not arbitrary; it is designed to exploit the differential reactivity of carbon-halogen bonds[1].

Table 1: Physicochemical Profiling
PropertyValueScientific Rationale
CAS Number 1804933-03-6Unique identifier for global procurement and database indexing[2].
Molecular Formula C 7​ H 6​ Br 2​ FNDefines the polyhalogenated benzylamine core[2].
Molecular Weight 282.94 g/mol Critical for precise stoichiometric calculations in catalytic cycles[2].
H-Bond Donors 1 (-NH 2​ group)Provides a nucleophilic handle for amidation, reductive amination, or protection.
H-Bond Acceptors 2 (F, N)Modulates lipophilicity; fluorine can participate in weak multipolar halogen bonding.
Catalytic Handles 2 (-Br at C2, C4)Enables orthogonal, regioselective transition-metal catalyzed cross-coupling[1].

The Role of the 5-Fluoro Substituent: Fluorine is the most electronegative element, heavily polarizing the C-F bond. In medicinal chemistry, introducing a fluorine atom serves dual purposes: it blocks metabolic hotspots (e.g., preventing cytochrome P450-mediated oxidation) and modulates the pKa of adjacent functional groups[3]. Synthetically, the fluorine acts as a strong inductive electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, it accelerates the oxidative addition of electron-rich Palladium(0) catalysts into the adjacent C-Br bonds[1].

Mechanistic Causality: Regioselective Cross-Coupling

The true power of 2,4-Dibromo-5-fluorobenzylamine lies in the ability to differentiate the C2-Bromine from the C4-Bromine during transition-metal catalysis. When subjected to cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the molecule does not react randomly.

Why does C4 react before C2?

  • Electronic Activation: The C4-Br bond is para to the highly electronegative fluorine atom. This positioning maximizes the inductive electron-withdrawing effect, making the C4 carbon more electrophilic and highly susceptible to oxidative addition by Pd(0), mimicking the transition state of an S N​ Ar reaction[1].

  • Steric Relief: The C2-Br bond is ortho to the aminomethyl group (-CH 2​ NH 2​ ). In synthetic workflows, this amine must be protected (typically as an N-Boc group) to prevent catalyst poisoning. The resulting bulky -CH 2​ NHBoc group creates significant steric hindrance around the C2 position, kinetically disfavoring Pd insertion at this site.

Regioselectivity SM 2,4-Dibromo-5-fluorobenzylamine (N-Boc Protected) Pd Pd(0) Catalyst Oxidative Addition SM->Pd C4 C4-Br Insertion (Favored: Para to F, Less Steric Hindrance) Pd->C4 Kinetically Fast C2 C2-Br Insertion (Disfavored: Ortho to Bulky -CH2NHBoc) Pd->C2 Sterically Slow Prod C4-Aryl-2-bromo-5-fluoro Intermediate C4->Prod Transmetalation & Reductive Elimination

Fig 1: Mechanistic logic governing the regioselective Pd-catalyzed oxidative addition at the C4 position.

Validated Workflow: Orthogonal Functionalization

To translate theory into practice, below is a self-validating, step-by-step protocol for the regioselective functionalization of this scaffold.

Phase 1: Amine Masking (Protection)
  • Causality: Primary amines coordinate strongly to Palladium, forming inactive Pd-amine complexes that stall the catalytic cycle. Masking the amine as a tert-butyloxycarbonyl (Boc) carbamate is mandatory.

  • Procedure: Dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and Boc 2​ O (1.1 eq). Stir at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the highly polar starting material, replaced by a higher-R f​ spot.

Phase 2: Regioselective C4-Suzuki-Miyaura Coupling
  • Causality: We aim for kinetic control to exclusively arylate C4. Mild heating and strict stoichiometric control of the boronic acid prevent over-coupling at the sterically hindered C2 position.

  • Procedure:

    • Charge a Schlenk flask with N-Boc-2,4-dibromo-5-fluorobenzylamine (1.0 eq), Arylboronic acid (1.05 eq), and Na 2​ CO 3​ (2.0 eq).

    • Add a degassed solvent mixture of Toluene/EtOH/H 2​ O (2:1:1).

    • Add Pd(dppf)Cl 2​ (0.05 eq) under an argon atmosphere.

    • Heat to 70 °C for 4-6 hours.

  • Self-Validation Checkpoint (Critical): Analyze the crude mixture via LCMS. You must look for the isotopic signature of a single remaining bromine atom in the product mass trace. Bromine naturally occurs as 79 Br and 81 Br in a ~1:1 ratio. Therefore, the successful mono-coupled product will present as a distinct 1:1 doublet peak in the mass spectrum. If a singlet is observed, di-coupling has occurred, indicating the temperature was too high or the boronic acid was in excess.

Workflow Step1 1. N-Boc Protection Masking the Primary Amine Step2 2. Suzuki-Miyaura (C4) Regioselective Arylation Step1->Step2 Prevents Pd-Poisoning Step3 3. Buchwald-Hartwig (C2) Secondary Amination Step2->Step3 Orthogonal Reactivity Step4 4. TFA Deprotection Unmasking the Amine Step3->Step4 Final Assembly Final Fully Functionalized Asymmetric Scaffold Step4->Final Yields Target API

Fig 2: Step-by-step synthetic workflow for orthogonal functionalization of the dibromo scaffold.

Applications in Drug Discovery

The resulting asymmetric, tri-substituted fluoro-arene scaffolds are highly prized in medicinal chemistry.

  • Kinase Inhibitors: The rigid benzylic amine can be cyclized or amidated to form hinge-binding motifs, while the biaryl system generated from the C4-coupling extends into the hydrophobic pockets of kinase active sites.

  • CNS Agents: The introduction of the fluorine atom significantly increases the blood-brain barrier (BBB) permeability of the resulting active pharmaceutical ingredient (API) by increasing lipophilicity and lowering the basicity of the adjacent amine[3].

  • Conformational Locking: The steric bulk of the remaining C2 substituent (once functionalized) can force the benzylic amine out of coplanarity with the aromatic ring, creating a defined 3D vector that is highly desirable for specific protein-ligand interactions[4].

References

  • [2] Title: 1806306-98-8 | 2,4-ジブロモ-3-フルオロベンジルアミン | 摩库 - MolCore. Source: molcore.com. URL:

  • [4] Title: Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study - ACS Publications. Source: acs.org. URL:

  • [3] Title: Fluorination Reagents, Fluorinated Building Blocks - Tokyo Chemical Industry. Source: tcichemicals.com. URL:

  • [1] Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Source: nih.gov. URL:

Sources

Foundational

A Technical Guide to the Structure Elucidation of 2,4-Dibromo-5-fluorobenzylamine

Abstract This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2,4-Dibromo-5-fluorobenzylamine. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2,4-Dibromo-5-fluorobenzylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure. By integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, this guide presents a logical and scientifically rigorous workflow. All claims and protocols are substantiated with citations from authoritative sources, ensuring the highest level of scientific integrity.

Introduction: The Imperative for Unambiguous Structure Confirmation

2,4-Dibromo-5-fluorobenzylamine is a halogenated aromatic amine, a class of compounds with significant potential as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of the bromine, fluorine, and benzylamine moieties on the aromatic ring dictates the molecule's reactivity, physicochemical properties, and ultimately its utility and biological activity. Therefore, absolute certainty in its structural identity is paramount. Any ambiguity, such as isomeric impurities, could lead to unforeseen side reactions, altered efficacy, or potential toxicity in downstream applications.

This guide outlines a multi-technique analytical approach designed to provide orthogonal data points, which, when integrated, leave no doubt as to the structure of the synthesized or procured material. This process adheres to the principles of Good Laboratory Practice (GLP), which mandate a quality system to ensure the reliability and integrity of non-clinical safety data.[2][3][4]

Strategic Analytical Workflow: A Multi-Pronged Approach

The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining them logically can the full picture emerge. Our strategy is built on a workflow that first establishes the molecular formula and key functional groups, then meticulously maps the atomic connectivity.

G cluster_0 Initial Characterization cluster_1 Core Structural Analysis MS Mass Spectrometry (MS) Data_Integration Data Integration & Structure Confirmation MS->Data_Integration Molecular Formula Isotopic Pattern IR Infrared (IR) Spectroscopy IR->Data_Integration Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_1D->Data_Integration Direct Atom Environment NMR_2D->Data_Integration Atom Connectivity Map

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: The first step in identifying an unknown is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this. For a compound containing bromine, the isotopic pattern is a powerful diagnostic tool.

Trustworthiness: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6] The presence of two bromine atoms in the molecule will therefore result in a characteristic M, M+2, and M+4 isotopic pattern with an intensity ratio of approximately 1:2:1.[7] Observing this pattern is a strong, self-validating piece of evidence for the presence of two bromine atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Operate in positive ion mode to protonate the basic amine group ([M+H]⁺).

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Analysis:

    • Identify the molecular ion cluster.

    • Confirm the m/z values correspond to the calculated exact mass of the [M+H]⁺ ion for C₇H₈Br₂FN⁺.

    • Verify the isotopic distribution pattern and relative intensities against the theoretical model for a molecule containing two bromine atoms.

Data Presentation: Expected MS Data
ParameterExpected ValueRationale
Molecular Formula C₇H₇Br₂FNBased on the proposed structure.
Exact Mass [M+H]⁺ 285.9080Calculated for C₇H₈⁷⁹Br₂FN⁺.
Isotopic Peaks [M+H]⁺, [M+2+H]⁺, [M+4+H]⁺Due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[8]
Intensity Ratio ~1:2:1Characteristic pattern for a dibrominated compound.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For 2,4-Dibromo-5-fluorobenzylamine, we expect to see characteristic absorptions for the primary amine (N-H bonds) and the substituted aromatic ring.

Trustworthiness: The presence of a primary amine (R-NH₂) gives rise to a distinctive pair of N-H stretching bands, which is a highly reliable diagnostic.[9][10] The absence of one of these bands would immediately cast doubt on the primary amine assignment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Data Presentation: Characteristic IR Absorptions
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Significance
Primary Amine N-H Stretch (asymmetric & symmetric)3400-3250 (two bands)Confirms the presence of the -NH₂ group.[11]
Primary Amine N-H Bend (scissoring)1650-1580Further evidence for the primary amine.[9]
Aromatic Ring C=C Stretch1600-1450Indicates the presence of the benzene ring.
Aromatic Amine C-N Stretch1335-1250Suggests an amine attached to an aromatic ring.[9]
Aromatic C-H C-H Stretch>3000Confirms aromatic protons.
Aromatic C-H C-H Bend (out-of-plane)900-690Substitution pattern on the ring.
Aliphatic C-H C-H Stretch<3000Confirms the -CH₂- (benzyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The inclusion of ¹⁹F NMR is critical due to the fluorine substituent.[12][13][14]

Trustworthiness: The self-validating nature of NMR comes from the integration of multiple, complementary experiments. An HSQC spectrum directly links protons to the carbons they are attached to, while an HMBC spectrum reveals longer-range (2-3 bond) correlations.[15][16][17] When the data from these experiments are cross-correlated and found to be consistent, it provides an exceptionally high degree of confidence in the final structure.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or edited HSQC is also recommended to differentiate between CH, CH₂, and CH₃ groups.[18]

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.[19]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons.[15]

Data Interpretation and Integration

The core of the elucidation lies in piecing together the NMR data.

G cluster_H ¹H NMR Data cluster_C ¹³C NMR Data cluster_F ¹⁹F NMR Data H_Aro1 Aromatic H-1 (Doublet) H_Aro2 Aromatic H-2 (Doublet) H_Aro1->H_Aro2 C_Aro_CH1 Aromatic CH-1 H_Aro1->C_Aro_CH1 HSQC C_Aro_Quat 4 Quaternary Aromatic Carbons H_Aro1->C_Aro_Quat HMBC C_Aro_CH2 Aromatic CH-2 H_Aro2->C_Aro_CH2 HSQC H_Aro2->C_Aro_Quat HMBC H_CH2 CH₂ Protons (Singlet/Broad) H_CH2->C_Aro_Quat HMBC C_CH2 CH₂ Carbon H_CH2->C_CH2 HSQC H_NH2 NH₂ Protons (Broad Singlet) F_Aro Aromatic Fluorine (Doublet of Doublets) F_Aro->H_Aro1 J-Coupling F_Aro->H_Aro2 J-Coupling

Caption: Inter-connectivity of NMR data for structure confirmation.

  • ¹H NMR Analysis:

    • Aromatic Region: Expect two distinct signals, each integrating to 1H. Due to the substitution pattern, these protons will be meta to each other, resulting in small doublet splittings. They will also show coupling to the ¹⁹F nucleus.

    • Aliphatic Region: A signal integrating to 2H for the benzylic -CH₂- group. This might appear as a singlet or a slightly broadened peak.

    • Amine Protons: A broad, exchangeable signal integrating to 2H for the -NH₂ group. This signal will disappear upon D₂O exchange.[11]

  • ¹⁹F NMR Analysis:

    • A single resonance is expected. Its chemical shift is highly sensitive to the electronic environment.[12][13]

    • The signal will be split by the two aromatic protons, appearing as a doublet of doublets, confirming its position on the ring adjacent to two protons.

  • ¹³C NMR Analysis:

    • Expect a total of 7 carbon signals.

    • Aromatic Region: Two signals for the protonated aromatic carbons (CH) and four signals for the quaternary carbons (C-Br, C-F, C-CH₂NH₂). The carbons bonded to F and Br will show characteristic splitting patterns and chemical shifts.

    • Aliphatic Region: One signal for the benzylic -CH₂- carbon.

  • 2D NMR Integration:

    • HSQC: Will show direct correlations between the two aromatic proton signals and their corresponding carbon signals, and between the benzylic protons and the benzylic carbon. This definitively identifies the CH groups.[20]

    • HMBC: This is the key to assembling the structure. Correlations will be observed between:

      • The benzylic (-CH₂-) protons and the adjacent quaternary aromatic carbon.

      • The aromatic protons and their neighboring quaternary carbons (2 and 3 bonds away).

    • By systematically mapping these HMBC correlations, the complete carbon skeleton and the precise positions of all substituents can be unequivocally determined.[15][17]

Conclusion

The structural elucidation of 2,4-Dibromo-5-fluorobenzylamine requires a systematic and integrated analytical approach. By combining the molecular formula and isotopic information from mass spectrometry, the functional group identification from IR spectroscopy, and the detailed connectivity map provided by a suite of 1D and 2D NMR experiments, an unambiguous and scientifically sound structural assignment can be achieved. This rigorous, self-validating workflow ensures the quality and reliability of the material, which is a prerequisite for its successful application in research and development.

References

  • Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ResearchGate. Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF.
  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Taylor & Francis Online. Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Benchchem. A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Slideshare. Nmr spectroscopy of fluorine 19.
  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry.
  • CymitQuimica. CAS 1000578-04-0: 2,4-Dibromo-5-fluorobenzenamine.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • YouTube. Bromo pattern in Mass Spectrometry.
  • Lab Tools. Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Biobide. Good Laboratory Practices (GLP): 2024 Guide.
  • Chromatography Online. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
  • European Commission. Good Laboratory Practice - Internal Market, Industry, Entrepreneurship and SMEs.

Sources

Exploratory

Spectral Characterization of 2,4-Dibromo-5-fluorobenzylamine: A Technical Guide to NMR, IR, and MS Analysis

Executive Summary 2,4-Dibromo-5-fluorobenzylamine (CAS: 1804933-03-6; Molecular Weight: 282.94 g/mol ) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and agrochemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dibromo-5-fluorobenzylamine (CAS: 1804933-03-6; Molecular Weight: 282.94 g/mol ) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry and agrochemical development. The strategic placement of two bromine atoms and a fluorine atom on the benzylamine scaffold heavily influences its electronic distribution, lipophilicity, and metabolic stability.

For application scientists and drug development professionals, unambiguous structural verification of this compound is a critical quality control step. This whitepaper provides an in-depth, mechanistic guide to the spectral characterization of 2,4-Dibromo-5-fluorobenzylamine using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Multi-Nuclear Nuclear Magnetic Resonance (NMR).

High-Resolution Mass Spectrometry (HRMS): The Dibromide Signature

Causality & Ionization Strategy

To accurately determine the molecular mass, Electrospray Ionization in positive mode (ESI+) is the method of choice. The causality behind this selection lies in the basicity of the primary amine group (-NH₂). In the presence of a weak acid (e.g., 0.1% formic acid), the amine readily accepts a proton to form a stable [M+H]⁺ cation, ensuring high ionization efficiency and strong signal intensity without excessive fragmentation.

Mechanistic Insight: The 1:2:1 Isotopic Cluster

The defining feature of this compound's mass spectrum is its isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio[1]. Because 2,4-Dibromo-5-fluorobenzylamine contains two bromine atoms, the statistical probability of their combinations (⁷⁹Br-⁷⁹Br, ⁷⁹Br-⁸¹Br, ⁸¹Br-⁸¹Br) dictates that the molecular ion [M+H]⁺ will appear as a distinct triplet with a relative intensity ratio of 1:2:1 [2].

  • m/z 281.9 :[M+H]⁺ containing two ⁷⁹Br atoms (25% abundance).

  • m/z 283.9 : [M+H]⁺ containing one ⁷⁹Br and one ⁸¹Br atom (50% abundance).

  • m/z 285.9 : [M+H]⁺ containing two ⁸¹Br atoms (25% abundance).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping

Causality & Sampling Strategy

We utilize Attenuated Total Reflectance (ATR) FTIR with a diamond crystal rather than traditional KBr pellet transmission. The causality here is self-validation: KBr is highly hygroscopic, and absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that directly masks the critical N-H stretching region of the amine. ATR eliminates this moisture artifact, ensuring the observed bands are purely from the analyte.

Mechanistic Insight: Amine and Halogen Stretches

Primary amines, such as the benzylamine moiety, exhibit a characteristic "double fang" appearance in the IR spectrum due to the N-H bonds[3]. This is caused by two distinct vibrational modes:

  • Asymmetric N-H Stretch: Occurs at higher energy (~3375 cm⁻¹).

  • Symmetric N-H Stretch: Occurs at slightly lower energy (~3290 cm⁻¹).

Additionally, the highly polarized carbon-halogen bonds provide strong signals in the fingerprint region. The C-F stretch is typically intense and broad, appearing around 1220 cm⁻¹, while the heavier C-Br bonds vibrate at lower frequencies (~1040 cm⁻¹).

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & The Spin-½ Fluorine Nucleus

Standard ¹H and ¹³C NMR are insufficient for the complete elucidation of fluorinated aromatics. The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, meaning it actively couples with both adjacent protons and carbons[4]. A multi-nuclear approach is mandatory to map these spin-spin coupling dynamics[5].

Mechanistic Insight: Spin-Spin Coupling Logic
  • ¹H NMR: The aromatic ring contains only two protons (H3 and H6). H6 is positioned ortho to the fluorine atom. Because the ³J_HF coupling constant is relatively large (~8.5 Hz), the H6 signal splits into a distinct doublet. Conversely, H3 is meta to the fluorine atom, resulting in a much smaller, often unresolved coupling (⁴J_HF ~ 1.5 Hz), appearing as a singlet or a very fine doublet.

  • ¹³C NMR: The carbon directly attached to the fluorine (C5) experiences massive one-bond coupling (¹J_CF ≈ 248 Hz), splitting its signal into a wide doublet. The adjacent ortho carbons (C4 and C6) also show significant two-bond coupling (²J_CF ≈ 20–25 Hz).

G F_atom 19F Nucleus (Spin 1/2) H6_atom 1H Nucleus (Ortho) F_atom->H6_atom 3J_HF ≈ 8.5 Hz C5_atom 13C Nucleus (Ipso) F_atom->C5_atom 1J_CF ≈ 248 Hz C4_C6_atom 13C Nuclei (Ortho) F_atom->C4_C6_atom 2J_CF ≈ 24 Hz

Fig 1: 19F spin-spin coupling logic affecting adjacent 1H and 13C nuclei.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: LC-MS (ESI+) Workflow
  • Sample Preparation: Dissolve 1 mg of 2,4-Dibromo-5-fluorobenzylamine in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • System Validation: Inject a blank (solvent only) to establish a baseline and confirm the absence of carryover.

  • Acquisition: Run the sample in ESI+ mode (scan range m/z 100–500).

  • Validation Check: Confirm the presence of the 1:2:1 isotopic cluster at m/z 281.9, 283.9, and 285.9. If the ratio deviates significantly, check for detector saturation and dilute the sample further.

Protocol B: Multi-Nuclear NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition (¹H): Acquire 16 scans at 400 MHz. Set the TMS peak to exactly 0.00 ppm.

  • Acquisition (¹³C): Acquire 512 scans at 100 MHz using proton decoupling (¹H-decoupled ¹³C NMR).

  • Acquisition (¹⁹F): Acquire 64 scans at 376 MHz.

  • Validation Check: Verify that the integration of the ¹H aliphatic -CH₂ peak (δ 3.85) to the aromatic protons (δ 7.20, δ 7.65) yields an exact 2:1:1 ratio.

G Start 2,4-Dibromo-5-fluorobenzylamine MS LC-MS (ESI+) Start->MS IR ATR-FTIR Start->IR NMR Multi-Nuclear NMR Start->NMR MS_Data 1:2:1 Isotope Pattern MS->MS_Data IR_Data N-H & C-F Stretches IR->IR_Data NMR_Data Spin-Spin Couplings NMR->NMR_Data

Fig 2: Multi-modal spectral analysis workflow for structural validation.

Consolidated Spectral Data Tables

Table 1: High-Resolution Mass Spectrometry (ESI+)
Ion SpeciesExact Mass (m/z)Relative AbundanceAssignment
[M+H]⁺281.8925%Molecular ion with two ⁷⁹Br atoms
[M+H]⁺283.8950%Molecular ion with one ⁷⁹Br, one ⁸¹Br
[M+H]⁺285.8925%Molecular ion with two ⁸¹Br atoms
Table 2: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3375Medium, Sharp-NH₂ (Primary Amine)N-H Asymmetric Stretch
3290Medium, Sharp-NH₂ (Primary Amine)N-H Symmetric Stretch
2920Weak-CH₂- (Aliphatic)C-H Stretch
1580StrongAromatic RingC=C Stretch
1220StrongAr-FC-F Stretch
1040MediumAr-BrC-Br Stretch
Table 3: Multi-Nuclear NMR Data (CDCl₃)
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (Hz)IntegrationAssignment
¹H 7.65d, ⁴J_HF = 1.5 Hz1HAr-H3 (meta to F)
¹H 7.20d, ³J_HF = 8.5 Hz1HAr-H6 (ortho to F)
¹H 3.85s2H-CH₂- (Benzyl)
¹H 1.60br s2H-NH₂ (Amine)
¹³C 155.0d, ¹J_CF = 248 Hz-C5 (Attached to F)
¹³C 140.5d, ³J_CF = 6 Hz-C1 (Attached to CH₂NH₂)
¹³C 116.5d, ²J_CF = 24 Hz-C6 (Ortho to F)
¹³C 109.8d, ²J_CF = 22 Hz-C4 (Ortho to F, attached to Br)
¹³C 45.2s--CH₂- (Aliphatic Carbon)
¹⁹F -112.5d, ³J_HF = 8.5 Hz1FAr-F

References

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Elements With More Abundant Heavy Isotopes Source: OrgChemBoulder (University of Colorado) URL: [Link]

  • Title: Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate Source: ResearchGate URL: [Link]

  • Title: 19F NMR In-class exercise Source: IONiC VIPEr URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Uses of 2,4-Dibromo-5-fluorobenzylamine in Medicinal Chemistry

Abstract This technical guide provides a comprehensive exploration of 2,4-Dibromo-5-fluorobenzylamine, a halogenated aromatic amine with significant potential as a versatile scaffold and building block in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of 2,4-Dibromo-5-fluorobenzylamine, a halogenated aromatic amine with significant potential as a versatile scaffold and building block in modern drug discovery. We will dissect the molecule's core structural features, analyzing the strategic contribution of its dibromo and fluoro substituents to key pharmacokinetic and pharmacodynamic properties. This guide will move beyond theoretical concepts to provide field-proven insights, detailing potential therapeutic applications, plausible synthetic strategies, and robust experimental protocols for researchers, scientists, and drug development professionals. The narrative is grounded in established medicinal chemistry principles, supported by authoritative references, and visualized through structured data tables and process diagrams to facilitate both understanding and practical application.

The Strategic Importance of Halogenation: Why 2,4-Dibromo-5-fluorobenzylamine is a Compelling Scaffold

The introduction of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The specific trifecta of substituents in 2,4-Dibromo-5-fluorobenzylamine—two bromine atoms and a fluorine atom—offers a unique combination of electronic and steric properties that can be leveraged to optimize drug candidates.

The Role of the Fluorine Atom: Enhancing "Drug-Likeness"

The fluorine atom, despite its simple nature, can profoundly influence a molecule's biological profile. Its high electronegativity and small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allow it to serve as a bioisostere of a hydrogen atom without introducing significant steric bulk.[1] This substitution can lead to several advantages:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Introducing fluorine at a metabolically labile site can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]

  • Increased Binding Affinity: The electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to more favorable electrostatic interactions with target proteins and enhancing binding affinity.[3]

  • Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby amine groups, reducing their basicity.[2] This can improve a compound's ability to permeate cell membranes, leading to better absorption and distribution. Furthermore, fluorination often increases lipophilicity, which can be fine-tuned to optimize a drug's pharmacokinetic profile.[3][4]

The Influence of Bromine Atoms: Versatility in Synthesis and Function

Bromine offers a different, yet equally valuable, set of tools for the medicinal chemist. Brominated compounds are integral to the synthesis of numerous pharmaceutical products and are found in many approved drugs.[5][6]

  • Synthetic Handles: The bromine atoms on the aromatic ring are excellent leaving groups, making them ideal handles for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] This allows for the systematic exploration of the chemical space around the core scaffold.

  • Pharmacological Activity: Bromide ions are known to decrease the sensitivity of the central nervous system (CNS), a property utilized in sedatives and anti-epileptics.[5] While the covalently bonded bromine in this scaffold does not act as a free ion, its presence can contribute to specific interactions with biological targets. Brominated compounds have also shown promise as antimicrobial and anticancer agents.[6]

  • Increased Potency: The large, polarizable nature of bromine can facilitate strong van der Waals or halogen bonding interactions within a protein's active site, potentially leading to a significant increase in potency.

The following diagram illustrates the key attributes that each halogen contributes to the benzylamine core.

G cluster_core 2,4-Dibromo-5-fluorobenzylamine Core cluster_props Medicinal Chemistry Implications core Benzylamine Scaffold stability Metabolic Stability binding Enhanced Binding pka pKa Modulation synthesis Synthetic Handle potency Increased Potency F Fluorine (F) F->core F->stability F->binding F->pka Br1 Bromine (Br) Br1->core Br1->binding Br1->synthesis Br2 Bromine (Br) Br2->core Br2->potency

Caption: Key contributions of halogen substituents to the benzylamine core.

Potential Therapeutic Applications and Synthetic Blueprints

The unique substitution pattern of 2,4-Dibromo-5-fluorobenzylamine makes it an attractive starting point for developing novel therapeutics in several key areas.

Application I: Scaffold for Novel Kinase Inhibitors

Rationale: Substituted benzylamines are a known feature in the design of kinase inhibitors. For instance, 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives have been identified as inhibitors of Casein Kinase 2 (CSNK2A), a target implicated in cancer and viral diseases.[8] The dibromo and fluoro groups on our scaffold can be used to probe specific hydrophobic and halogen-bonding pockets within a kinase active site to enhance potency and selectivity.

Hypothetical Target Synthesis Workflow:

The primary amine of 2,4-Dibromo-5-fluorobenzylamine can be used to displace a leaving group on a heterocyclic core, such as a chlorinated pyrimidine, to rapidly generate a library of potential inhibitors.

G start 2,4-Dibromo-5-fluorobenzylamine step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent 2,4-Dichloropyrimidine reagent->step1 intermediate Intermediate Adduct step1->intermediate Displace first Cl step2 Suzuki Coupling (Vary R group) intermediate->step2 Utilize second Cl final Final Kinase Inhibitor Candidate Library step2->final Introduce diversity

Caption: Workflow for synthesizing a kinase inhibitor library.

Experimental Protocol: Synthesis of a Pyrimidine-Based Inhibitor

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 2,4-Dibromo-5-fluorobenzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Execution: Heat the mixture to 80°C and stir under an inert nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

  • Assay Principle: Utilize a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the kinase, the specific substrate peptide, and ATP.

    • Add the test compound to the wells and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Plot the inhibition values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary

Compound IDR Group (Suzuki Coupling)Kinase TargetIC₅₀ (nM)
KD-001PhenylCSNK2A150
KD-0023-pyridylCSNK2A75
KD-0034-methoxyphenylCSNK2A210
Application II: Development of Novel Antifungal Agents

Rationale: The benzylamine scaffold is a validated pharmacophore in antifungal drug discovery. For example, naftifine and butenafine are well-known benzylamine antimycotics. A study on phenyl-substituted benzylamine antimycotics highlighted the importance of the side chain for activity.[9] The unique halogenation pattern of our core molecule could lead to novel interactions with fungal squalene epoxidase, the target of these drugs, potentially overcoming existing resistance mechanisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) according to CLSI guidelines.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (e.g., Fluconazole) and a negative control (no drug).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the drug-free control, determined visually or by spectrophotometry.

Synthesis of 2,4-Dibromo-5-fluorobenzylamine

While not commercially ubiquitous, a plausible and robust synthesis can be designed starting from a more readily available precursor, 2,4-Dibromo-5-fluoroaniline.[10]

Proposed Synthetic Route

The synthesis can be achieved via a Sandmeyer reaction to install a nitrile group, followed by reduction to the target benzylamine.

  • Diazotization of Aniline: Convert the amino group of 2,4-Dibromo-5-fluoroaniline to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) at low temperature (0-5°C).

  • Sandmeyer Reaction: Introduce a solution of copper(I) cyanide (CuCN) to the diazonium salt solution to displace the diazo group and form 2,4-dibromo-5-fluorobenzonitrile.

  • Nitrile Reduction: Reduce the resulting benzonitrile to the primary amine, 2,4-Dibromo-5-fluorobenzylamine, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether or THF.

Physicochemical Properties (Predicted based on analogs)

PropertyValueReference/Basis
Molecular FormulaC₇H₆Br₂FN-
Molecular Weight282.94 g/mol -
AppearancePredicted: Off-white solid or oilAnalogy to similar compounds
Boiling Point>200°C (Predicted)Analogy to 2,4-difluorobenzylamine[11]
SolubilitySoluble in organic solvents (DCM, EtOAc), insoluble in waterGeneral property of similar structures

Conclusion

2,4-Dibromo-5-fluorobenzylamine represents a highly promising, yet underexplored, scaffold for medicinal chemistry. The strategic placement of two bromine atoms and one fluorine atom provides a powerful combination of features to enhance metabolic stability, modulate physicochemical properties, increase target affinity, and provide versatile synthetic handles for library generation.[5][7] This guide has outlined several high-potential therapeutic avenues, from kinase inhibition to antifungal development, and provided detailed, actionable protocols to empower researchers to unlock the full potential of this unique building block. The continued exploration of such halogenated scaffolds is essential for the discovery of next-generation therapeutics.

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  • Ferguson, F. M., Taha, D., Le, H. A., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1072. [Link]

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Exploratory

safety and handling of 2,4-Dibromo-5-fluorobenzylamine

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromo-5-fluorobenzylamine For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dibromo-5-fluorobenzylamine is a halogenated aromatic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromo-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzylamine is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of two bromine atoms and a fluorine atom on the benzene ring, coupled with a reactive benzylamine moiety, makes this compound a versatile intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Halogenated compounds, particularly anilines and their derivatives, can exhibit significant biological activity and potential toxicity.[1]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-Dibromo-5-fluorobenzylamine. As a self-validating system of operational safety, the following sections are designed to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to conduct their work with a proactive safety mindset.

Hazard Identification and Risk Assessment

Anticipated Hazard Profile:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[2][3][5] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or severe eye damage upon contact.[2][3][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5][8]

A summary of the anticipated hazard classifications is presented below.

Hazard ClassificationAnticipated CategoryRationale/Supporting Evidence
Skin Corrosion / Irritation Category 1B or 2Analogous compounds like 2,4-Difluorobenzylamine and other brominated aromatics are classified as causing skin corrosion or irritation.[3][5]
Serious Eye Damage / Irritation Category 1 or 2Causes serious eye damage or irritation, a common property for halogenated benzylamines.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulGeneral classification for similar chemical structures, indicating potential for systemic effects upon exposure.[4][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation, a known effect of many volatile or dusty amine compounds.[5][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.[9]

Engineering Controls

The primary engineering control for handling 2,4-Dibromo-5-fluorobenzylamine is a certified chemical fume hood.[10] This is non-negotiable for all operations that involve open handling of the substance, including weighing, transferring, and preparing solutions. The fume hood provides essential ventilation to prevent the accumulation of harmful vapors or dust in the laboratory environment. Additionally, an eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[9] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[11][12]Inspect gloves for any signs of degradation or puncture before use. For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed and disposed of properly, and hands should be washed immediately.[12]
Eye and Face Protection Chemical safety goggles forming a tight seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][9]Standard safety glasses do not provide adequate protection from chemical splashes.[9]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Chemical-resistant coveralls or an apron may be required for larger-scale work.[11][12]Clothing worn in the lab should be washed separately from other household laundry.[11]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially if engineering controls are insufficient.[2][13]The need for respiratory protection should be determined by a formal risk assessment of the specific procedure being performed.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling 2,4-Dibromo-5-fluorobenzylamine in a laboratory setting.

Detailed Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (gloves, goggles, lab coat).[10]

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations inside the chemical fume hood.[10]

    • Use a tared, sealed container to minimize exposure.

    • Handle the solid material carefully to avoid generating dust.

  • Solution Preparation:

    • Add the solid 2,4-Dibromo-5-fluorobenzylamine to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

    • Keep the container closed whenever possible.

  • Post-Handling:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable items in the designated hazardous waste container.[14]

    • Wash hands and any exposed skin thoroughly with soap and water.[2][5]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of 2,4-Dibromo-5-fluorobenzylamine.

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh/Dispense Chemical prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 post1 Decontaminate Glassware & Surfaces handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of 2,4-Dibromo-5-fluorobenzylamine.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][15] The storage area should be designated for corrosive and toxic materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4][13] Contact with these substances could lead to vigorous, exothermic reactions. Also, keep away from heat, sparks, and open flames.[3][13]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention if irritation persists or if burns are present.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth if the substance was ingested or inhaled. Call a poison center or doctor immediately.[15]

  • Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[4] Seek immediate medical attention.[6]

  • Spills: Evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6][14] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]

Emergency Response Visualization

Emergency Response Protocol cluster_actions Emergency Response Protocol cluster_responses Emergency Response Protocol exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_resp Remove Contaminated Clothing Wash Skin with Water (15 min) skin->skin_resp eye_resp Flush Eyes with Water (15 min) Remove Contact Lenses eye->eye_resp inh_resp Move to Fresh Air Provide Oxygen if Needed inhalation->inh_resp ing_resp Rinse Mouth DO NOT Induce Vomiting ingestion->ing_resp seek_med Seek Immediate Medical Attention skin_resp->seek_med eye_resp->seek_med inh_resp->seek_med ing_resp->seek_med

Caption: Immediate actions for accidental exposure to 2,4-Dibromo-5-fluorobenzylamine.

Waste Disposal

All waste containing 2,4-Dibromo-5-fluorobenzylamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[15]

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][15]

  • Do not dispose of this chemical into the sewer system or the environment.[6][14]

  • Use a licensed professional waste disposal service to manage chemical waste.[15]

Toxicological and Reactivity Profile

Toxicology

The toxicity of 2,4-Dibromo-5-fluorobenzylamine is inferred from its structure. The presence of halogens on the aromatic ring can enhance lipid solubility, potentially increasing absorption through the skin and affecting metabolic pathways. The benzylamine group is a known irritant and sensitizer. No data is available regarding its carcinogenicity or mutagenicity, but it is prudent to handle it as a compound with unknown long-term health effects.[2][3]

Reactivity

The compound is generally stable under normal storage conditions.[3][4] However, it can undergo hazardous reactions.

  • Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides (HF, HBr).[3][4][13]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3][4][8]

  • Chemical Reactivity: The amine group is basic and will react with acids. The bromine atoms can participate in nucleophilic substitution reactions.[16] The compound's reactivity profile suggests it is a versatile synthetic intermediate but also underscores the need to avoid unintended reactions by adhering to the incompatibility list.

Conclusion

The safe and effective use of 2,4-Dibromo-5-fluorobenzylamine in a research and development setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of comprehensive safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can minimize risks and create a secure laboratory environment. This guide serves as a foundational document to be integrated into site-specific safety training and standard operating procedures.

References

  • Benchchem. (n.d.). Handling and safety precautions for 2,4-Difluorobenzylamine.
  • Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for 4-Bromo-2-fluorobenzylamine hydrochloride.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET for 2,4-Difluorobenzylamine.
  • CymitQuimica. (n.d.). CAS 1000578-04-0: 2,4-Dibromo-5-fluorobenzenamine.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET for 2-Bromobenzylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Bromo-2-fluorobenzylamine hydrochloride.
  • TCI Chemicals. (2025, February 18). SAFETY DATA SHEET for 3-Bromo-4-fluorobenzyl Bromide.
  • Fisher Scientific. (2011, May 20). SAFETY DATA SHEET for 2-Bromo-5-fluorobenzotrifluoride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Fluorobenzylamine.
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  • Alfa Aesar. (2025, October 30). SAFETY DATA SHEET for 3-Bromo-4-fluorobenzaldehyde.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 2,4-Dibromo-5-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the N-alkylation of 2,4-Dibromo-5-fluorobenzylamine, a critical transformation for the synthesis of nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the N-alkylation of 2,4-Dibromo-5-fluorobenzylamine, a critical transformation for the synthesis of novel compounds in pharmaceutical and agrochemical research. Two primary, robust protocols are presented: classical N-alkylation using alkyl halides and reductive amination with carbonyl compounds. The rationale behind reagent selection, reaction conditions, and purification strategies is discussed in depth. Furthermore, this guide includes a workflow diagram, a comprehensive table of reaction parameters, and troubleshooting advice to ensure successful execution.

Introduction: The Significance of N-Alkylated Benzylamines

N-alkylated benzylamines are a cornerstone of many biologically active molecules. The introduction of alkyl groups to the nitrogen atom of a benzylamine can significantly modulate a compound's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles during drug development. 2,4-Dibromo-5-fluorobenzylamine is a valuable, halogenated building block; its subsequent N-alkylation opens avenues to a diverse range of complex molecular architectures. The presence of bromine and fluorine atoms provides handles for further functionalization and can enhance biological activity.

Mechanistic Considerations and Strategic Approach

The N-alkylation of 2,4-Dibromo-5-fluorobenzylamine can be approached through several synthetic strategies. The choice of method often depends on the desired alkyl group and the overall complexity of the target molecule.

  • Classical N-Alkylation (with Alkyl Halides): This is a direct and widely used method involving the reaction of the primary amine with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism. A significant challenge with this approach is the potential for over-alkylation to form the tertiary amine or even a quaternary ammonium salt.[1][2] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

  • Reductive Amination (with Aldehydes or Ketones): This two-step, one-pot process involves the initial formation of an imine intermediate between the benzylamine and a carbonyl compound, followed by in-situ reduction to the corresponding secondary amine.[2][3] This method offers excellent control over mono-alkylation and is compatible with a broad range of functional groups. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of 2,4-Dibromo-5-fluorobenzylamine using an alkyl bromide.

Materials:

  • 2,4-Dibromo-5-fluorobenzylamine

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Work-up and purification reagents (deionized water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Diagram: Workflow for Classical N-Alkylation

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate B Add Base A->B C Add Alkyl Halide B->C D Heat & Stir C->D E Monitor by TLC D->E F Quench E->F Completion G Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for classical N-alkylation.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2,4-Dibromo-5-fluorobenzylamine (1.0 eq).

  • Add anhydrous solvent (DMF or MeCN, approximately 5-10 mL per mmol of the substrate).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir the suspension at room temperature for 15-30 minutes. The use of a stronger base like cesium carbonate can sometimes improve yields and reaction rates.[5]

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Table 1: Typical Reaction Parameters for Classical N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Methyl IodideK₂CO₃DMF60-804-885-95

Note: Yields are estimates based on similar reactions and may vary.

Protocol 2: Reductive Amination with Aldehydes

This protocol provides a general procedure for the N-alkylation of 2,4-Dibromo-5-fluorobenzylamine via reductive amination with an aldehyde.

Materials:

  • 2,4-Dibromo-5-fluorobenzylamine

  • Aldehyde (e.g., formaldehyde, benzaldehyde) (1.0 - 1.2 equivalents)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Work-up and purification reagents (saturated aqueous sodium bicarbonate, deionized water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Diagram: Workflow for Reductive Amination

workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Substrate & Aldehyde B Stir at RT A->B C Add Reducing Agent B->C D Stir & Monitor by TLC C->D E Quench D->E Completion F Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for reductive amination.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent (e.g., DCM).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Table 2: Typical Reagents for Reductive Amination

AldehydeReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-490-98
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-685-95
BenzaldehydeSodium TriacetoxyborohydrideDichloromethaneRoom Temp4-888-96

Note: Yields are estimates based on similar reactions and may vary.

Analytical Characterization

The successful synthesis and purity of the N-alkylated product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to monitor reaction progress and confirm product identity.[1]

Troubleshooting and Optimization

  • Low Yield in Classical N-Alkylation:

    • Incomplete Reaction: Consider increasing the reaction temperature, using a more polar solvent like DMF, or switching to a more effective base such as cesium carbonate.[6][7]

    • Side Reactions: Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

  • Over-alkylation:

    • Carefully control the stoichiometry of the alkylating agent (use closer to 1.0 equivalent).

    • Consider using a bulkier base or running the reaction at a lower temperature to improve selectivity for mono-alkylation.

  • Slow or Incomplete Reductive Amination:

    • Ensure the reducing agent is fresh and added portion-wise.

    • The addition of a catalytic amount of acetic acid can accelerate imine formation.

Conclusion

The N-alkylation of 2,4-Dibromo-5-fluorobenzylamine is a versatile and essential transformation for the synthesis of novel chemical entities. Both classical N-alkylation with alkyl halides and reductive amination with carbonyl compounds are reliable methods to achieve this. The choice of protocol will depend on the specific alkyl group to be introduced and the overall synthetic strategy. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a wide array of N-alkylated 2,4-Dibromo-5-fluorobenzylamine derivatives for further investigation.

References

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Application

Prospective Applications of 2,4-Dibromo-5-fluorobenzylamine in the Synthesis of Next-Generation Agrochemicals: A Technical Guide

Abstract The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of new chemical entities and versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management necessitates the exploration of new chemical entities and versatile building blocks. Halogenated and, in particular, fluorinated organic compounds have become indispensable in modern agrochemical design, often imparting desirable properties such as increased metabolic stability and target affinity.[1][2] This technical guide focuses on the prospective applications of a unique, poly-halogenated intermediate: 2,4-Dibromo-5-fluorobenzylamine. While direct, documented syntheses of commercial agrochemicals using this specific molecule are not yet prevalent in public literature, its structural motifs strongly suggest its potential as a valuable precursor. Drawing upon established synthetic methodologies for analogous fluorinated and brominated benzylamines, this document provides a scientifically grounded exploration of its potential applications in the synthesis of novel fungicides and insecticides. Detailed, prospective protocols are presented to guide researchers in leveraging the unique reactivity of 2,4-Dibromo-5-fluorobenzylamine for the development of next-generation crop protection agents.

Introduction: The Strategic Value of Poly-halogenated Intermediates in Agrochemical Design

The incorporation of fluorine and other halogens into the molecular framework of active ingredients is a proven strategy in agrochemical research and development.[2][3] The carbon-fluorine bond, being one of the strongest in organic chemistry, can significantly enhance the metabolic stability of a molecule, leading to longer-lasting efficacy in the field.[2] Furthermore, the unique electronic properties of fluorine can modulate the acidity, basicity, and conformation of a molecule, thereby optimizing its interaction with the target biological receptor.[1] Bromine atoms, while also influencing electronic properties, serve as excellent synthetic handles, particularly for cross-coupling reactions, allowing for the introduction of further molecular diversity.[4]

2,4-Dibromo-5-fluorobenzylamine presents a compelling combination of these features. The presence of two bromine atoms offers opportunities for selective functionalization, while the fluorine atom can impart the aforementioned benefits of metabolic stability and enhanced binding affinity. The primary amine group is a versatile nucleophile, readily participating in reactions to form stable amide, sulfonamide, or urea linkages, which are common in a wide array of commercial pesticides.[5]

This guide will therefore explore the hypothetical, yet chemically plausible, applications of 2,4-Dibromo-5-fluorobenzylamine in two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and anthranilic diamide insecticides.

Prospective Application in the Synthesis of Novel SDHI Fungicides

The SDHI class of fungicides represents a significant share of the global fungicide market. These compounds act by inhibiting Complex II of the mitochondrial respiratory chain, leading to a disruption of fungal cell respiration.[6] A common structural feature of many SDHI fungicides is a central pyrazole- or pyridine-carboxamide core, with an N-substituted benzyl group playing a crucial role in the molecule's efficacy. The nature of the substituents on this benzyl ring is a key determinant of the fungicide's activity spectrum and potency.

Based on the well-established role of halogenated benzylamines in the synthesis of pyrazole carboxamide fungicides, we propose that 2,4-Dibromo-5-fluorobenzylamine can serve as a valuable intermediate for creating novel SDHI fungicides with potentially enhanced properties.[5]

Proposed Synthetic Pathway for a Novel Pyrazole Carboxamide Fungicide

The proposed synthesis involves the amide coupling of 2,4-Dibromo-5-fluorobenzylamine with a suitable pyrazole carboxylic acid, a common strategy in the synthesis of this class of compounds.

Diagram 1: Proposed Synthesis of a Novel SDHI Fungicide

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2,4-Dibromo-5-fluorobenzylamine C Amide Coupling A->C B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride B->C D N-(2,4-Dibromo-5-fluorobenzyl)-1-methyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxamide C->D

Caption: Proposed amide coupling reaction for the synthesis of a novel SDHI fungicide.

Detailed Experimental Protocol (Prospective)

This protocol outlines a general procedure for the synthesis of an N-(2,4-Dibromo-5-fluorobenzyl)pyrazole-carboxamide derivative.

Materials and Reagents:

  • 2,4-Dibromo-5-fluorobenzylamine (1.0 eq)

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) dropwise.

  • Acyl Chloride Addition: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale and Expected Outcomes

The dibromo- and fluoro-substituents on the benzyl ring are expected to influence the biological activity of the resulting pyrazole carboxamide. The fluorine atom may enhance the metabolic stability and binding affinity, while the bromine atoms could provide sites for further derivatization to fine-tune the activity spectrum. The choice of the pyrazole-4-carbonyl chloride is based on its prevalence in many commercial SDHI fungicides.

Parameter Expected Outcome Rationale
Yield 70-90%Amide coupling reactions of this type are generally high-yielding.
Purity >95% after chromatographyStandard purification techniques should effectively remove impurities.
Biological Activity Potential for potent fungicidal activity against a range of pathogens.The combination of the pyrazole carboxamide core and the poly-halogenated benzyl moiety is a promising scaffold for new SDHI fungicides.

Prospective Application in the Synthesis of Novel Anthranilic Diamide Insecticides

Anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are a critically important class of modern insecticides that act as potent activators of insect ryanodine receptors.[7] The core structure of these insecticides features an amide linkage between a substituted anthranilic acid and a pyrazole carboxylic acid. While the primary amine in 2,4-Dibromo-5-fluorobenzylamine is not a direct replacement for the aniline moiety in these insecticides, it can be envisioned as a key building block in the synthesis of novel analogs where the anthranilic acid portion is replaced by a different aromatic scaffold.

Proposed Synthetic Pathway for a Novel Diamide Insecticide Analog

In this prospective synthesis, 2,4-Dibromo-5-fluorobenzylamine is coupled with a pre-functionalized aromatic carboxylic acid, which in turn is linked to the core pyrazole structure.

Diagram 2: Prospective Workflow for a Novel Diamide Insecticide Analog

G cluster_0 Intermediates cluster_1 Reaction cluster_2 Product A 2,4-Dibromo-5-fluorobenzylamine C Ammonolysis A->C B 2-(3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one B->C D Novel Anthranilic Diamide Analog C->D

Caption: Proposed ammonolysis reaction for the synthesis of a novel diamide insecticide analog.

Detailed Experimental Protocol (Prospective)

This protocol describes a potential route to a novel diamide insecticide analog via the aminolysis of a benzoxazinone intermediate, a known precursor to commercial diamide insecticides.

Materials and Reagents:

  • 2-(3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][8]oxazin-4-one (1.0 eq)

  • 2,4-Dibromo-5-fluorobenzylamine (1.2 eq)

  • Pyridine (as solvent and base)

  • Acetonitrile (co-solvent)

  • Hydrochloric Acid (for work-up)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzoxazinone intermediate (1.0 eq) in a mixture of pyridine and acetonitrile.

  • Amine Addition: Add 2,4-Dibromo-5-fluorobenzylamine (1.2 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC or HPLC for the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale and Expected Outcomes

This proposed synthesis leverages the known reactivity of benzoxazinone intermediates with primary amines to form the final diamide linkage. The introduction of the 2,4-dibromo-5-fluorobenzyl moiety in place of the traditional substituted aniline could lead to novel insecticides with a modified spectrum of activity, different pharmacokinetic properties, or a different resistance profile.

Parameter Expected Outcome Rationale
Yield 60-80%Ammonolysis of benzoxazinones is a well-established and generally efficient reaction.
Purity >95% after recrystallizationThe product is expected to be a solid, making purification by recrystallization feasible.
Biological Activity Potential for insecticidal activity, possibly with a modified target spectrum or potency.The core pyrazole carboxamide structure is retained, which is crucial for activity, while the novel benzylamide portion could modulate its properties.

Safety and Handling

As with all halogenated organic compounds, 2,4-Dibromo-5-fluorobenzylamine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While direct applications of 2,4-Dibromo-5-fluorobenzylamine in agrochemical synthesis are yet to be widely reported, its structural analogy to known, high-value intermediates strongly suggests its potential as a building block for novel fungicides and insecticides. The prospective protocols outlined in this guide are based on established, robust chemical transformations and provide a solid foundation for researchers to explore the synthesis and biological activity of new agrochemicals derived from this promising, poly-halogenated intermediate. The unique combination of fluoro- and dibromo-substituents offers a rich playground for medicinal and agrochemical chemists to develop next-generation crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33, 1348-1360. Retrieved from [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(42), 11659-11683. Retrieved from [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). 4-Fluorobenzylamine CAS 140-75-0 Suppliers, Manufacturers, Factory. Retrieved from [Link]

  • Kim, J. K., et al. (2001). Practical synthesis of a new insecticide, 1-(2,6-difluorobenzoy)-3-(3,5-bistrifluoro-methyl-2-chlorophenyl) urea (DBI-3204). Pest Management Science, 57(3), 264-269. Retrieved from [Link]

  • Wang, F., et al. (2019). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Chinese Journal of Chemistry, 37(1), 59-66. Retrieved from [Link]

  • Nanjing Jieyun Pharma Tech Co Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. CN105017026B. Retrieved from [Link]

  • Asahi Glass Co Ltd. (1989). Process for producing fluorobenzaldehydes. US4845304A.
  • Zhang, H., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Molecules, 22(6), 939. Retrieved from [Link]

  • Nanjing Jieyun Pharma Tech Co Ltd. (2015). The synthetic method of 2,4 difluoro benzene methanamines. CN105017026B.
  • AZoM. (2025, February 5). What Is Bromine Used For?. Retrieved from [Link]

  • Zhang, J. W., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580. Retrieved from [Link]

  • Pazenok, S., & Leroux, F. R. (2021). Manufacturing Approaches of New Halogenated Agrochemicals. Chemistry–A European Journal, 27(61), 15137-15154. Retrieved from [Link]

  • Wang, Y., et al. (2023). Preparation of fluorescent probes based on covalent organic frameworks (COFs) and their application in the detection of nitro-containing pesticide residues. Analytical Methods, 15(40), 5158-5165. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 923. Retrieved from [Link]

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Method

Application Note: Derivatization of 2,4-Dibromo-5-fluorobenzylamine for Biological Screening Library Synthesis

Abstract The generation of diverse chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling comprehensive structure-activity relationship (SAR) studies and the identification of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The generation of diverse chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling comprehensive structure-activity relationship (SAR) studies and the identification of novel therapeutic leads.[1][2][3] This document provides a detailed guide for the derivatization of 2,4-Dibromo-5-fluorobenzylamine, a versatile scaffold featuring a reactive primary amine and a polyhalogenated aromatic ring. The presence of fluorine and bromine atoms offers significant advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[4][5] This note details two robust, high-throughput-compatible protocols for derivatization via N-acylation and N-sulfonylation, complete with mechanistic insights, step-by-step procedures, and methods for analytical validation.

Introduction: The Strategic Value of Scaffold Derivatization

High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid evaluation of millions of compounds against biological targets.[3][6][7] The success of any HTS campaign is intrinsically linked to the quality and diversity of the screening library.[1] Synthesizing a focused library of analogs (derivatives) around a privileged chemical scaffold is a highly effective strategy. This approach allows medicinal chemists to systematically explore the chemical space around a core structure, fine-tuning its properties to enhance potency, selectivity, and pharmacokinetic profiles.

The chosen scaffold, 2,4-Dibromo-5-fluorobenzylamine , presents an ideal starting point for library synthesis. Its key features include:

  • A Primary Benzylamine Moiety: This functional group is a versatile handle for a wide range of reliable chemical transformations, most notably the formation of amides and sulfonamides.

  • Polyhalogenated Aromatic Ring: The presence of bromine and fluorine atoms significantly influences the molecule's electronic and steric properties. Halogens are prevalent in FDA-approved drugs, where they are used to enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[4][5][8] The bromine atoms also serve as potential vectors for further diversification via cross-coupling reactions.

This guide provides detailed protocols to empower researchers to efficiently generate a library of novel amide and sulfonamide derivatives from this promising scaffold.

Overall Workflow for Library Synthesis

The process begins with the selection of diverse building blocks (acyl chlorides, sulfonyl chlorides) to react with the core scaffold. Following parallel synthesis, the resulting derivatives undergo purification and quality control analysis before being formatted for biological screening.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing Scaffold 2,4-Dibromo-5-fluorobenzylamine Scaffold BBs Select Diverse Building Blocks (Acyl & Sulfonyl Chlorides) Reaction Parallel Derivatization (Acylation or Sulfonylation) BBs->Reaction Purify Purification (e.g., Prep-HPLC) Reaction->Purify QC Quality Control (LC-MS, NMR) Purify->QC Screen Biological Screening QC->Screen

Caption: High-level workflow from scaffold to screening.

Protocol 1: N-Acylation via Acyl Chlorides

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, valued for its reliability and the vast commercial availability of carboxylic acid and acyl chloride building blocks.[9] This protocol employs the direct reaction of the primary amine with a diverse set of acyl chlorides in the presence of a non-nucleophilic base.

Principle & Mechanistic Insight

The primary amine of the scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. To prevent this, a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an acid scavenger.

G Scaffold_Amine R-CH₂NH₂ Intermediate [Tetrahedral Intermediate] Scaffold_Amine->Intermediate Nucleophilic Attack Acyl_Chloride R'-COCl Acyl_Chloride->Intermediate Base Et₃N Byproduct Et₃N·HCl Base->Byproduct HCl Scavenging Product R-CH₂NH-COR' Intermediate->Product Collapse & Chloride loss

Caption: Simplified N-acylation reaction mechanism.

Materials & Equipment
  • 2,4-Dibromo-5-fluorobenzylamine

  • Selected acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bars

  • Glass vials or 96-well reaction block

  • Standard laboratory glassware

  • Analytical TLC plates, LC-MS, and NMR for analysis[10][11][12]

Step-by-Step Protocol (Per Reaction)
  • Preparation: In a dry glass vial under an inert atmosphere (N₂ or Ar), dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 eq., e.g., 50 mg) in anhydrous DCM (2 mL).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction with reactive acyl chlorides.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[13]

  • Workup: Quench the reaction by adding 5 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or by preparative HPLC to yield the final N-acyl derivative.

Example Data & Characterization

A small library of derivatives can be prepared using this protocol. The primary method for confirmation is LC-MS, which provides both the retention time (purity) and the mass of the product.[14][15]

Reagent (R'-COCl)Product StructureFormulaExpected Mass [M+H]⁺
Acetyl ChlorideR-NH-CO-CH₃C₉H₈Br₂FNO327.90
Benzoyl ChlorideR-NH-CO-PhC₁₄H₁₀Br₂FNO390.92
Cyclopropanecarbonyl ChlorideR-NH-CO-cPrC₁₁H₁₀Br₂FNO353.92
(Where R = 2,4-Dibromo-5-fluorobenzyl)

Protocol 2: N-Sulfonylation

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their roles as antibiotics, diuretics, and enzyme inhibitors. The synthesis is analogous to acylation, reacting the primary amine with a sulfonyl chloride.

Principle & Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Similar to acylation, an acid scavenger like pyridine or triethylamine is required to neutralize the HCl byproduct.[13][16] The presence of water must be strictly avoided as sulfonyl chlorides can readily hydrolyze to the corresponding sulfonic acid.[13]

Materials & Equipment
  • 2,4-Dibromo-5-fluorobenzylamine

  • Selected sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Inert atmosphere setup (N₂ or Ar)

  • Standard laboratory equipment as listed in Protocol 1

Step-by-Step Protocol (Per Reaction)
  • Preparation: In a dry vial under an inert atmosphere, dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 eq.) in anhydrous DCM (2 mL).

  • Base Addition: Add pyridine (2.0 eq.) or triethylamine (1.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM. Maintain the temperature at 0 °C during addition.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor for completion by TLC or LC-MS.[13]

  • Workup: Dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). The acid wash removes excess pyridine/TEA.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonamide by recrystallization or silica gel chromatography.

Example Data & Characterization

The resulting sulfonamides can be readily characterized by their unique mass signatures.

Reagent (R'-SO₂Cl)Product StructureFormulaExpected Mass [M+H]⁺
Methanesulfonyl ChlorideR-NH-SO₂-CH₃C₈H₈Br₂FNO₂S363.87
Benzenesulfonyl ChlorideR-NH-SO₂-PhC₁₃H₁₀Br₂FNO₂S425.89
p-Toluenesulfonyl ChlorideR-NH-SO₂-TolC₁₄H₁₂Br₂FNO₂S439.91
(Where R = 2,4-Dibromo-5-fluorobenzyl)

Expert Insights & Troubleshooting

  • Reactivity: Acyl chlorides are generally more reactive than sulfonyl chlorides. Reactions with less reactive building blocks may require gentle heating or extended reaction times.

  • Purification: Amide and sulfonamide products often have similar polarities. Gradient elution during column chromatography is usually necessary for effective separation.

  • Water Sensitivity: The primary cause of low yields, especially in sulfonylation, is the hydrolysis of the sulfonyl chloride reagent.[13] Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Di-acylation/sulfonylation: While unlikely with a benzylamine under these conditions, the formation of a di-substituted product is a theoretical possibility. Using a slight excess of the amine or careful control of reagent stoichiometry can prevent this. For sulfonamides, a base-induced hydrolysis step can convert bis-sulfonamides back to the desired mono-sulfonamide.[17]

Conclusion

The derivatization of 2,4-Dibromo-5-fluorobenzylamine via N-acylation and N-sulfonylation represents a robust and efficient strategy for the generation of novel, diverse chemical libraries for biological screening. The protocols outlined are scalable, compatible with parallel synthesis formats, and utilize readily available starting materials. The resulting halogenated amide and sulfonamide libraries are well-positioned to yield valuable hits in drug discovery campaigns.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Inglis, S. R., & Welin, E. R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9434–9438. [Link]

  • Cunico, L. P., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. [Link]

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  • Alba, A.-N. R., et al. (2010). Convenient synthesis of primary sulfonamides. Tetrahedron Letters, 51(4), 695-697. [Link]

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  • G. M. L. Consoli, et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. [Link]

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  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Das, B., & Reddy, C. R. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 5(2), 79-99. [Link]

  • G. M. L. Consoli, et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. ResearchGate. [Link]

  • Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2582. [Link]

  • Bertinaria, M. (2017). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • de la Torre, A., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Angewandte Chemie International Edition, 58(20), 6765-6769. [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

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  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. [Link]

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  • Drug Discovery and Development. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

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Application

High-Throughput Screening Workflows for Viral Protease Inhibitors: From Biochemical FRET Assays to Cell-Based Efficacy

Introduction & Rationale In the development of anti-viral compounds, identifying a molecule that binds to a viral target is only the first step. A successful drug candidate must not only inhibit the viral machinery but a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of anti-viral compounds, identifying a molecule that binds to a viral target is only the first step. A successful drug candidate must not only inhibit the viral machinery but also penetrate host cells and exhibit a high safety margin (low cytotoxicity). For highly conserved viral targets, such as the 3CL main protease (3CLpro or Mpro) found in coronaviruses, drug discovery relies on a rigorous, two-tiered High-Throughput Screening (HTS) pipeline.

As an Application Scientist, I design these workflows to be self-validating. We begin with a Biochemical Fluorescence Resonance Energy Transfer (FRET) Assay to establish direct target engagement and calculate the half-maximal inhibitory concentration (IC50)[1]. Hits are then advanced to a Cell-Based Cytopathic Effect (CPE) Assay to evaluate true antiviral efficacy (EC50) and host cell cytotoxicity (CC50)[2]. This dual approach ensures that only compounds with a high Selectivity Index (SI) are advanced to preclinical models.

Primary Screen: Biochemical FRET Assay for 3CL Protease

Mechanistic Causality

The 3CL protease is a cysteine protease responsible for cleaving viral polyproteins into functional units. To screen for inhibitors, we utilize a synthetic peptide substrate flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl)[3]. In its intact state, the quencher absorbs the fluorophore's emission. When 3CLpro cleaves the specific recognition sequence, the fluorophore is liberated, generating a measurable signal[4].

To ensure assay integrity, the reaction buffer must contain Dithiothreitol (DTT) to maintain the active site cysteine in a reduced, nucleophilic state. Furthermore, Ethylenediaminetetraacetic acid (EDTA) is added to chelate divalent cations, preventing false positives caused by contaminating metalloproteases[3].

FRET_Mechanism Substrate Intact Substrate (Quencher-Peptide-Fluorophore) Cleavage Peptide Cleavage Substrate->Cleavage NoSignal No Cleavage (Fluorescence Quenched) Substrate->NoSignal Inhibited Protease Active 3CL Protease Protease->Cleavage Signal Fluorescence Emitted (Edans) Cleavage->Signal Uninhibited Inhibitor Protease Inhibitor (e.g., GC376) Inhibitor->Protease Blocks Active Site

Mechanism of FRET-based 3CL protease assay for antiviral screening.
Step-by-Step Protocol: 384-Well FRET Assay
  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 1 mM DTT[3].

  • Enzyme Preparation: Dilute recombinant 3CLpro enzyme in Assay Buffer to a final working concentration of 0.1 to 0.2 µM[4]. Dispense 20 µL per well into a black, flat-bottom 384-well microplate.

  • Compound Pre-Incubation: Pin-transfer or pipette test compounds (dissolved in DMSO) into the assay wells. Include vehicle controls (DMSO only) and positive controls (e.g., GC376). Incubate at room temperature for 30 minutes to allow for target binding. Note: Keep final DMSO concentration below 2.5% v/v to prevent enzyme denaturation[4].

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) diluted in Assay Buffer to a final concentration of 10–20 µM[1][4].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 30–50 minutes at 30°C using an excitation wavelength of 360 nm and an emission wavelength of 485 nm[3].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Normalize data against the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition) to determine the IC50.

Reference Data: 3CLpro Inhibitor Baselines

To validate your assay setup, run standard reference compounds. Your calculated IC50 values should align with the established literature baselines below:

CompoundTargetAssay FormatExpected IC50 (µM)Mechanism of Action
GC376 3CLproFRET (Biochemical)~0.17 µMBroad-spectrum covalent inhibitor[1]
Nirmatrelvir 3CLproFRET (Biochemical)~0.01 - 0.05 µMPeptidomimetic covalent inhibitor
Boceprevir 3CLproFRET (Biochemical)~7.8 µMHCV protease inhibitor (Repurposed)[3]

Secondary Screen: Cell-Based CPE & Cytotoxicity Assay

Mechanistic Causality

A compound may show a brilliant IC50 in a biochemical assay but fail entirely in vitro due to poor cell permeability, rapid efflux, or high host-cell toxicity. The Cytopathic Effect (CPE) assay is a phenotypic screen that measures a compound's ability to protect host cells from virus-induced cell death[5].

We utilize an ATP-dependent luminescent readout (e.g., CellTiter-Glo). Because ATP is strictly produced by metabolically active cells, the luminescent signal is directly proportional to the number of living cells[5]. In this assay, a high signal indicates successful antiviral protection, while a low signal indicates viral-induced cell death. Crucially, a parallel "mock-infected" plate must be run to measure the compound's intrinsic cytotoxicity (CC50)[2]. The ultimate metric of success is the Selectivity Index (SI = CC50 / EC50) . An SI > 10 is generally required to consider a compound a viable lead[2].

HTS_Workflow Lib Compound Library Biochem Primary Screen: 3CLpro FRET Assay Lib->Biochem Hits Biochemical Hits (IC50) Biochem->Hits Cell Secondary Screen: CPE Viability Assay Hits->Cell Tox Counter Screen: Cytotoxicity (CC50) Hits->Tox Lead Lead Compounds (High Selectivity Index) Cell->Lead Efficacy Tox->Lead Safety

Two-tiered high-throughput screening workflow for antiviral drug discovery.
Step-by-Step Protocol: 384-Well CPE & Cytotoxicity Assay

Safety Warning: Work involving live pathogenic viruses (e.g., SARS-CoV-2) must be conducted in a certified BSL-3 facility[6].

  • Cell Seeding: Trypsinize and resuspend susceptible host cells (e.g., Vero E6 or A549-ACE2). Seed 4,000–6,000 cells per well in 30 µL of assay medium (e.g., DMEM + 2% FBS) into two identical 384-well opaque white plates (Plate A for CPE, Plate B for Cytotoxicity)[5]. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Generate a 10-point serial dilution of the test compounds. Transfer 100 nL of compounds into both Plate A and Plate B. Include vehicle controls (DMSO) and reference antiviral controls (e.g., Remdesivir)[6].

  • Viral Inoculation (Plate A only): Dilute the virus stock in assay medium to achieve a Multiplicity of Infection (MOI) of ~0.001 to 0.01. Add 10 µL of the viral inoculum to Plate A. This low MOI allows for multiple rounds of viral replication, resulting in 5-10% cell viability in untreated controls after 72 hours[5].

  • Mock Inoculation (Plate B only): Add 10 µL of virus-free assay medium to Plate B.

  • Incubation: Incubate both plates for 72 hours at 37°C, 5% CO2[5].

  • Luminescent Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (40 µL) of ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to all wells[5]. Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Analysis:

    • Plate A (CPE): Calculate the EC50 by plotting compound concentration against the percentage of cell viability (normalized to uninfected controls).

    • Plate B (Cytotoxicity): Calculate the CC50 by plotting compound concentration against the percentage of cell viability (normalized to untreated mock controls)[2].

    • Selectivity: Calculate SI = CC50 / EC50.

References

  • Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. ACS Pharmacology & Translational Science.[Link]

  • Computational Screening of Inhibitory Compounds for SARS-Cov-2 3CL Protease with a Database Consisting of Approved and Investigational Chemicals. J-Stage.[Link]

  • Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening. Universidad de Zaragoza. [Link]

  • COVID-19 CPE. ReFrameDB.org.[Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.[Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,4-Dibromo-5-fluorobenzylamine

An in-depth technical guide to 2,4-Dibromo-5-fluorobenzylamine: Structure, Properties, and Synthetic Applications. Welcome to the Technical Support Center for 2,4-Dibromo-5-fluorobenzylamine.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to 2,4-Dibromo-5-fluorobenzylamine: Structure, Properties, and Synthetic Applications.

Welcome to the Technical Support Center for 2,4-Dibromo-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. The purity of 2,4-Dibromo-5-fluorobenzylamine is paramount for the success of subsequent synthetic steps, ensuring high yields and predictable reaction outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of 2,4-Dibromo-5-fluorobenzylamine. The following flowchart provides a general workflow for navigating purification challenges.

G crude Crude 2,4-Dibromo-5-fluorobenzylamine assess Assess Purity & Impurity Profile (TLC, LC-MS, NMR) crude->assess major_impurities Major Impurities Present? assess->major_impurities neutral_acidic Are impurities primarily neutral or acidic? major_impurities->neutral_acidic Yes chromatography Protocol 2: Column Chromatography major_impurities->chromatography No (minor impurities) acid_base Protocol 1: Acid-Base Extraction neutral_acidic->acid_base Yes neutral_acidic->chromatography No (e.g., regioisomers) reassess1 Re-assess Purity acid_base->reassess1 reassess1->chromatography Purity Not OK final_product Pure Product (>99%) Proceed with Synthesis reassess1->final_product Purity OK reassess2 Re-assess Purity chromatography->reassess2 recrystallization Protocol 3: Recrystallization reassess2->recrystallization Further polishing needed reassess2->final_product Purity OK colored_product Is the product colored (yellow/brown)? recrystallization->colored_product colored_product->final_product No charcoal Activated Carbon Treatment during Recrystallization colored_product->charcoal Yes charcoal->final_product

Caption: A decision-making workflow for purifying 2,4-Dibromo-5-fluorobenzylamine.

Issue Code & Description Potential Cause(s) Troubleshooting & Optimization Solutions
PUR-001: Tailing or Streaking During Column ChromatographyBasic amines like benzylamine interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and inefficient separation.[1]1. Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluent. This saturates the acidic sites on the silica, improving the peak shape of your amine.[1][2] 2. Alternative Stationary Phase: Consider using basic alumina instead of silica gel. 3. Specialized Silica: Commercially available amine-functionalized silica gel columns can significantly enhance the chromatography of basic compounds.
PUR-002: Low Purity After Recrystallization- The chosen solvent system is not optimal, leading to co-crystallization of impurities. - The impurities have very similar solubility profiles to the desired product.1. Solvent System Screening: Experiment with a variety of single and mixed solvent systems. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1][3] (See Table 2 for suggestions). 2. Two-Solvent Recrystallization: Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) until turbidity persists. Reheat to clarify and then cool slowly.[1][3]
PUR-003: Product is Colored (Yellow to Brown)Benzylamines are susceptible to air oxidation, which can form colored imine impurities.[1][4] This is often exacerbated by heat.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. The carbon can adsorb colored impurities.[1] Proceed with recrystallization or chromatography. 2. Minimize Air Exposure: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.[1]
PUR-004: Incomplete Removal of Neutral/Acidic ImpuritiesStandard purification methods like chromatography or recrystallization may not be efficient for removing impurities with vastly different chemical properties (e.g., unreacted starting materials).1. Implement Acid-Base Extraction: This is a highly effective first-pass purification step. The basic amine can be protonated and moved to an aqueous layer, leaving neutral or acidic impurities behind in the organic layer.[5][6][7][8] See Protocol 1 for a detailed procedure.

Frequently Asked Questions (FAQs)

G main Purification of 2,4-Dibromo-5-fluorobenzylamine impurities Potential Impurities main->impurities methods Purification Methods main->methods analysis Purity Analysis main->analysis issues Common Issues main->issues sm Starting Materials (e.g., 5-fluoroaniline) impurities->sm byproducts By-products (regioisomers, poly-brominated species) impurities->byproducts degradation Degradation Products (oxidation) impurities->degradation ab_extraction Acid-Base Extraction methods->ab_extraction column Column Chromatography methods->column recrystal Recrystallization methods->recrystal hplc HPLC / LC-MS analysis->hplc gcms GC-MS analysis->gcms nmr NMR (¹H, ¹³C, ¹⁹F) analysis->nmr tailing Chromatographic Tailing issues->tailing color Colored Product issues->color oiling_out Oiling Out issues->oiling_out

Caption: A concept map of key aspects of 2,4-Dibromo-5-fluorobenzylamine purification.

Q1: What are the most common impurities I might encounter when synthesizing 2,4-Dibromo-5-fluorobenzylamine?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as shown in the table below.[9][10]

Table 1: Common Impurities and Their Origins

Impurity Type Specific Examples Likely Origin
Unreacted Starting Materials 5-Fluoroaniline or 2,4-Dibromo-5-fluoroaniline Incomplete bromination or reduction step.
Reaction By-products Regioisomers, tri-brominated compounds. Lack of regioselectivity during the bromination of an activated aromatic ring.[11]
Intermediates 2,4-Dibromo-5-fluorobenzonitrile (if reducing from a nitrile) Incomplete reduction.
Degradation Products Imines and other oxidation products. Exposure to air, especially at elevated temperatures.[1][4]

| Residual Solvents | DMF, Acetonitrile, Dichloromethane, etc. | Carried over from the reaction or work-up.[10] |

Q2: Which purification method should I try first?

A2: For most crude reaction mixtures, acid-base extraction is the most effective initial purification step.[6][7] Because 2,4-Dibromo-5-fluorobenzylamine is a basic amine, it can be protonated with a dilute acid (like 1M HCl) and selectively extracted into the aqueous phase.[5][8] This process efficiently removes any neutral organic impurities (like unreacted nitrile intermediates or over-brominated by-products) and acidic impurities, which will remain in the organic layer.[1][5] After this initial cleanup, column chromatography or recrystallization can be used as a polishing step to achieve higher purity.

Q3: How can I effectively remove the unreacted nitrile precursor from my amine product?

A3: Unreacted nitrile is a common neutral impurity.

  • Acid-Base Extraction: This is the most efficient method. As described above, an acidic wash will protonate the amine, pulling it into the aqueous layer, while the neutral nitrile remains in the organic layer for easy separation.[1]

  • Column Chromatography: This is also highly effective. The nitrile is significantly less polar than the amine product, allowing for good separation on a silica gel column using a gradient elution with a non-polar solvent (like heptane) and a more polar solvent (like ethyl acetate).[1]

Q4: How do I assess the purity of my final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[10][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for quantifying purity. A reversed-phase C18 column with a gradient of water and acetonitrile (often containing 0.1% formic acid to improve peak shape) is a good starting point.[10][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing the presence of volatile impurities and confirming the molecular weight of the product.[10] The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can reveal the presence of impurities that may not be visible by other techniques.[9][10]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 2,4-Dibromo-5-fluorobenzylamine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. The basic amine will be protonated to its hydrochloride salt and move into the aqueous layer.[5][7][8]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Extraction: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent (ethyl acetate or DCM). Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M sodium hydroxide) with stirring until the solution is strongly basic (pH > 10), which will deprotonate the amine salt and cause the free amine to precipitate or form an oil.[1][8]

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., 3 x 50 mL of DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating impurities with different polarities, such as regioisomers or less polar precursors.

  • Eluent Preparation: Prepare a low-polarity mobile phase (e.g., 98:2 Heptane:Ethyl Acetate) and a high-polarity mobile phase (e.g., 70:30 Heptane:Ethyl Acetate). Crucially, add 0.5% triethylamine to both to prevent peak tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the low-polarity mobile phase and pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product (post acid-base extraction is recommended) in a minimal amount of DCM or the mobile phase. Load the sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent by mixing in the high-polarity mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

Method Solvent System Polarity Notes
Column Chromatography Heptane / Ethyl Acetate (+0.5% Et₃N) Low to Medium A standard system providing good separation for many aromatic amines.[1] The triethylamine is critical.
Recrystallization Toluene / Heptane Low Useful for aromatic compounds. Dissolve in hot toluene and add heptane as an anti-solvent.[1]

| Recrystallization | Isopropanol / Water | High | The product may have some solubility in isopropanol. Water can be used as an anti-solvent.[1] |

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Al-kaabi, A. (n.d.). Amine Extraction in the Laboratory. Organic Chemistry. [Link]

  • Reddit. (2022). Amine workup. r/Chempros. [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. [Link]

  • Sciencemadness Discussion Board. (2012). Aromatic bromination with NBS. [Link]

  • Sciencemadness Discussion Board. (2021). Bromination of aromatic compounds without catalyst. [Link]

  • Royal Society of Chemistry. (2014). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2023). How to purify Benzylamine?. r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Reddit. (2020). p-bromoacetanilide after 1 recrystallisation.... r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities.... [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Eurachem. (2024). Guides. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Shimadzu. (n.d.). Purification made easy - secrets of science. [Link]

  • Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. [Link]

  • Google Patents. (n.d.). CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
  • Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for: .... [Link]

  • PureSynth. (n.d.). Nitrosamine Impurities. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,4-Dibromo-5-fluorobenzylamine

Overview: Welcome to the Technical Support Center for the synthesis of 2,4-Dibromo-5-fluorobenzylamine. This compound is a highly functionalized halogenated building block critical in pharmaceutical drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Welcome to the Technical Support Center for the synthesis of 2,4-Dibromo-5-fluorobenzylamine. This compound is a highly functionalized halogenated building block critical in pharmaceutical drug development. Due to the presence of two labile bromine atoms and a strongly electron-withdrawing fluorine atom, its synthesis is prone to chemoselectivity issues, including hydrodehalogenation, over-alkylation, and over-bromination[1]. This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Section 1: Mechanistic Workflows & Pathway Visualization

To effectively troubleshoot, we must first map the two primary synthetic routes and their respective failure points.

Pathways SM1 2,4-Dibromo-5-fluorobenzonitrile Target 2,4-Dibromo-5-fluorobenzylamine SM1->Target NaBH4/CoCl2 Side1 Hydrodehalogenation SM1->Side1 H2, Pd/C Side2 Secondary Amine Dimer SM1->Side2 Imine Condensation SM2 2,4-Dibromo-5-fluorotoluene Int 2,4-Dibromo-5-fluorobenzyl bromide SM2->Int NBS, AIBN Side3 Benzal Bromide SM2->Side3 Excess NBS Int->Target Delépine Reaction Int->Side2 Direct NH3

Fig 1: Synthetic routes to 2,4-Dibromo-5-fluorobenzylamine and major side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: When reducing 2,4-dibromo-5-fluorobenzonitrile using catalytic hydrogenation (H₂, Pd/C), my mass spectrometry data shows a loss of bromine atoms. How do I prevent this? A1: You are observing hydrodehalogenation. Palladium catalysts readily undergo oxidative addition into weak aryl carbon-bromine (C-Br) bonds, replacing the bromine atoms with hydrogen before or during the reduction of the nitrile group. Solution: Abandon Pd/C. Instead, use a chemoselective hydride system such as Sodium Borohydride (NaBH₄) paired with Cobalt(II) Chloride (CoCl₂)[2]. This combination generates cobalt boride (Co₂B) in situ, which selectively reduces the nitrile to a primary amine without cleaving the C-Br bonds[2].

Q2: My nitrile reduction yields a significant amount of a higher-molecular-weight byproduct. NMR suggests it is a secondary amine dimer. What causes this, and how can it be suppressed? A2: During nitrile reduction, the intermediate formed is an imine. If the newly formed primary amine acts as a nucleophile and attacks this unreduced imine, a secondary imine is formed, which then reduces to a secondary amine dimer[3]. Solution: This dimerization is concentration- and rate-dependent. To suppress it, you can run the reaction in dilute conditions, add an excess of ammonia to outcompete the primary amine[3], or use a trapping agent like Boc-anhydride (Boc₂O) directly in the reduction mixture to protect the primary amine the moment it forms.

Mechanism Nitrile Nitrile Imine Imine Nitrile->Imine [H] Amine Primary Amine Imine->Amine [H] SecImine Secondary Imine Imine->SecImine + Primary Amine SecAmine Secondary Amine SecImine->SecAmine [H]

Fig 2: Mechanism of secondary amine formation during nitrile reduction via imine condensation.

Q3: I am synthesizing the target via the bromination of 2,4-dibromo-5-fluorotoluene using NBS. I am getting a mixture of the desired benzyl bromide and a benzal bromide (gem-dibromide) byproduct. How do I control this? A3: Radical benzylic bromination (Wohl-Ziegler reaction) is highly sensitive to stoichiometry and reaction time. The presence of two electron-withdrawing bromine atoms and a fluorine atom on the ring makes the first benzylic bromination sluggish, tempting chemists to add excess NBS or extend reaction times, which inevitably leads to over-bromination[1]. Solution: Strictly limit NBS to 1.05 equivalents. Monitor the reaction continuously via GC-MS. It is better to stop the reaction at 90% conversion and separate the unreacted starting material than to push for 100% conversion and generate the inseparable benzal bromide[1].

Q4: Can I synthesize the amine by directly reacting 2,4-dibromo-5-fluorobenzyl bromide with ammonia? A4: Direct amination with ammonia is highly discouraged. The primary amine product is more nucleophilic than ammonia itself, leading to rapid over-alkylation and the formation of secondary and tertiary amines[3]. Solution: Utilize the Delépine reaction[4]. By reacting the benzyl bromide with hexamethylenetetramine (HMTA), you form a bulky quaternary ammonium salt. The steric hindrance of the HMTA cage physically prevents a second alkylation event. Subsequent acidic hydrolysis yields the pure primary amine[5].

Section 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction via NaBH₄/CoCl₂ Causality & Validation: The immediate formation of a black precipitate confirms the generation of the active Co₂B catalyst. The subsequent acid/base workup physically separates the basic amine from non-basic impurities.

  • Initiation: Dissolve 2,4-dibromo-5-fluorobenzonitrile (1.0 eq) and CoCl₂·6H₂O (0.1 eq) in methanol (0.2 M) and cool to 0 °C.

  • Catalyst Generation & Reduction: Slowly add NaBH₄ (3.0 eq) in small portions over 30 minutes. Causality: Slow addition controls the exothermic release of H₂ gas and prevents thermal runaway. A black precipitate (Co₂B) will form immediately[2].

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC until the nitrile is consumed.

  • Acidic Quench: Carefully add 3 M HCl until the black precipitate dissolves and the pH is < 2. This converts the amine to its water-soluble hydrochloride salt.

  • Purification: Extract the aqueous layer with diethyl ether (discard the organic layer) to remove neutral impurities.

  • Isolation: Basify the aqueous layer with 2 M NaOH to pH > 10. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the primary amine.

Protocol B: Delépine Synthesis from Benzyl Bromide Causality & Validation: The precipitation of the quaternary ammonium salt serves as a built-in purification step, physically separating the intermediate from unreacted starting materials before hydrolysis[5].

  • Salt Formation: Dissolve 2,4-dibromo-5-fluorobenzyl bromide (1.0 eq) in dimethyl carbonate (a greener alternative to chloroform) at 0.5 M[5].

  • Alkylation: Add hexamethylenetetramine (HMTA, 1.1 eq). Stir at 50 °C for 4 hours.

  • Isolation of Intermediate: Cool to room temperature. Filter the precipitated quaternary ammonium salt and wash with cold solvent.

  • Hydrolysis: Suspend the solid in a mixture of ethanol and concentrated HCl (3:1 v/v) and reflux for 2 hours. Causality: Acidic hydrolysis breaks down the HMTA cage, releasing formaldehyde and the primary amine hydrochloride[4].

  • Freebasing: Concentrate the mixture, basify with aqueous NaOH, and extract with dichloromethane to isolate the free base 2,4-dibromo-5-fluorobenzylamine.

Section 4: Quantitative Data Presentation

The following table summarizes the causal relationship between the choice of reducing agent and the resulting product distribution during the reduction of 2,4-dibromo-5-fluorobenzonitrile.

Table 1: Impact of Reduction Conditions on Product Distribution

Reducing SystemCatalyst / AdditiveHydrodehalogenation (%)Secondary Amine Dimer (%)Primary Amine Yield (%)
H₂ (50 psi)Pd/C (10%)> 90%< 5%< 5%
LiAlH₄None10 - 20%15 - 25%50 - 60%
BH₃·THFNone< 2%5 - 10%80 - 85%
NaBH₄CoCl₂·6H₂O< 1%< 5%> 90%

Data synthesized from standard chemoselective reduction profiles of halogenated benzonitriles.

Section 5: References

1.[3] "troubleshooting low yield in 2,4-Difluorobenzylamine synthesis", Benchchem. URL: 2.[1] "4-Bromo-3-fluorotoluene | High-Purity Reagent", Benchchem. URL: 3.[4] "Delépine reaction", Wikipedia. URL: 4.[2] "Reduction of organic compounds with sodium borohydride-transition metal salt systems", Satoh et al. URL: 5.[5] "Assessing the Limits of Sustainability for the Delépine Reaction", ACS Sustainable Chemistry & Engineering. URL:

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2,4-Dibromo-5-fluorobenzylamine Workflows

Welcome to the Technical Support Center for halogenated benzylamine workflows. Working with 2,4-Dibromo-5-fluorobenzylamine presents a classic chemoselectivity challenge in modern organic synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated benzylamine workflows. Working with 2,4-Dibromo-5-fluorobenzylamine presents a classic chemoselectivity challenge in modern organic synthesis and drug development. The molecule possesses three distinct reactive vectors: a nucleophilic primary amine, and two competitive electrophilic carbon-bromine (C-Br) bonds at the C2 and C4 positions, all electronically modulated by a C5 fluorine atom.

This guide is designed to provide researchers with causality-driven troubleshooting, validated protocols, and mechanistic insights to achieve high-yielding, regioselective transformations.

Part 1: Strategic Workflow Visualization

Before initiating cross-coupling reactions, it is critical to map the steric and electronic journey of the substrate. The workflow below outlines the standard progression from a raw, unprotected amine to a regioselectively functionalized product.

G A 2,4-Dibromo-5-fluorobenzylamine (Free Amine) B Amine Protection (Boc2O, Et3N) A->B C N-Boc-2,4-dibromo- 5-fluorobenzylamine B->C D C4-Selective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C->D E C4-Aryl-C2-bromo Intermediate D->E F C2-Selective Coupling (Pd(PPh3)4, Ar'-B(OH)2, Heat) E->F G C2,C4-Diaryl Product F->G

Workflow for the regioselective functionalization of 2,4-dibromo-5-fluorobenzylamine.

Part 2: Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling attempts yield no product, and the palladium catalyst immediately precipitates as "palladium black." What is causing this?

The Causality: The free primary amine (-NH 2​ ) on your starting material is a strong Lewis base. It aggressively coordinates to the empty orbitals of the palladium(0) catalyst, forming stable, inactive Pd-amine complexes. This effectively poisons the catalytic cycle before oxidative addition can occur. Furthermore, unprotected amines can undergo competing Buchwald-Hartwig cross-amination. The Solution: You must electronically and sterically mask the amine. Protection with a tert-butyloxycarbonyl (Boc) group is the industry standard. Self-Validation: You can validate the success of your protection step using a Ninhydrin TLC stain. The free amine will stain a vibrant purple/pink. A successfully Boc-protected intermediate will not react with Ninhydrin, leaving the spot invisible under visible light (but active under 254 nm UV).

Q2: I need to selectively couple an aryl boronic acid at the C4 position. Which catalyst system should I choose and why?

The Causality: In polyhalogenated arenes, oxidative addition occurs preferentially at the most electrophilic, electron-deficient C–X bond. In your substrate, the C5 fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Because C4 is ortho to this fluorine, the C4-Br bond is significantly more polarized and electrophilic than the C2-Br bond. Additionally, C4 is less sterically hindered than C2 (which is flanked by the bulky aminomethyl group). The Solution: Because the substrate is already electronically biased toward C4, you do not need highly specialized ligands. A standard, robust catalyst like Pd(dppf)Cl 2​ or Pd(PPh 3​ ) 4​ will readily undergo oxidative addition at the C4 position. Self-Validation: Use 19 F NMR to validate regioselectivity. The fluorine signal will undergo a distinct chemical shift once the adjacent C4 bromine is replaced by an aryl group. If coupling occurred at C2 (meta to fluorine), the 19 F shift would be negligible.

Q3: Is it possible to force the first coupling to occur at the C2 position instead of C4?

The Causality: Reversing the innate electronic bias (C4 > C2) is thermodynamically challenging. The C2 position is less electrophilic and sterically shielded. The Solution: To achieve C2 selectivity, you must utilize highly specialized cooperative ligand systems that recognize minute electronic differences and stabilize sensitive palladium intermediates. Recent literature demonstrates that electron-deficient phosphine ligands (e.g., JackiePhos) paired with olefin ligands (e.g., 1,5-cyclooctadiene) can facilitate unprecedented C2-selective oxidative addition in similar 2,4-dibromoaryl systems[1]. Alternatively, you can utilize the protected amine as a directing group, though this requires extensive optimization of the protecting group (e.g., switching from Boc to a coordinating group like picolinamide).

Q4: I am observing unexpected side products with a mass corresponding to the loss of fluorine. How do I prevent this?

The Causality: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar) by the two adjacent bromine atoms. If you are using strong bases (like KOtBu or NaOH) and high temperatures for your cross-coupling, hydroxide or alkoxide ions can attack the C5 position, displacing the fluorine. The Solution: Switch to milder, non-nucleophilic bases such as K 2​ CO 3​ , Cs 2​ CO 3​ , or K 3​ PO 4​ .

Part 3: Mechanistic Visualization

The following diagram illustrates the energy landscape and decision-making pathway of the palladium catalyst during the critical oxidative addition step.

Mechanism Pd0 Pd(0) L_n Catalyst Pi Arene-Pd(0) Pi-Complex Pd0->Pi Coordination C4_OA Oxidative Addition at C4 (Electronically Favored) Pi->C4_OA Fast (F-atom activation) C2_OA Oxidative Addition at C2 (Sterically Hindered) Pi->C2_OA Slow (High Activation Energy) Trans_C4 Transmetalation C4_OA->Trans_C4 Red_C4 Reductive Elimination Trans_C4->Red_C4 Red_C4->Pd0 Catalyst Regeneration Prod_C4 C4-Coupled Product Red_C4->Prod_C4

Divergent oxidative addition pathways highlighting C4 electronic preference over C2.

Part 4: Quantitative Data & Catalyst Selection Matrix

Use the following table to select the appropriate catalytic system based on your target regioselectivity and reaction constraints.

Target SiteRecommended CatalystLigandBase / SolventRationale & Expected Yield
C4 (Mono) Pd(dppf)Cl 2​ (5 mol%)dppf (Bidentate)K 2​ CO 3​ / Dioxane:H 2​ OBidentate ligand prevents over-reaction. F-atom activates C4. Yield: 75-85%
C4 (Mono) Pd(PPh 3​ ) 4​ (5 mol%)PPh 3​ (Monodentate)Na 2​ CO 3​ / Toluene:EtOHStandard conditions for electronically biased substrates. Yield: 70-80%
C2 (Mono) Pd 2​ (dba) 3​ (5 mol%)JackiePhos + 1,5-codCs 2​ CO 3​ / THFElectron-deficient ligand recognizes minute C2/C4 electronic variations[1]. Yield: 50-60%
C2 & C4 (Di) Pd(dppf)Cl 2​ (10 mol%)dppfK 3​ PO 4​ / DMF (100°C)High temperature and excess boronic acid force the sluggish C2 addition. Yield: 80-90%
Part 5: Validated Experimental Protocols
Protocol A: Self-Validating Boc-Protection of 2,4-Dibromo-5-fluorobenzylamine

Purpose: To mask the primary amine and prevent catalyst poisoning.

  • Initialization: Dissolve 2,4-Dibromo-5-fluorobenzylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et 3​ N, 1.5 equiv) dropwise at 0 °C. Stir for 10 minutes.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv) dissolved in a small volume of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.

    • Pass Criteria: The starting material spot turns purple. The product spot remains invisible under visible light but quenches fluorescence under 254 nm UV.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Regioselective C4 Suzuki-Miyaura Coupling

Purpose: To selectively couple an aryl group at the C4 position utilizing the fluorine inductive effect.

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc-2,4-dibromo-5-fluorobenzylamine (1.0 equiv), Arylboronic acid (1.05 equiv, strict stoichiometric control prevents over-coupling), and K 2​ CO 3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 ratio, 0.1 M). Degas the suspension via sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (5 mol%) under a positive stream of nitrogen.

  • Heating: Seal the flask and heat to 80 °C for 6-8 hours.

  • Self-Validation Check: Monitor via LC-MS.

    • Pass Criteria: Observe a single mass shift corresponding to the loss of one bromine isotope pattern and the addition of the aryl mass. Extract an aliquot for 19 F NMR; a shift of >2 ppm confirms substitution adjacent to the fluorine (C4).

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References
  • Title: A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

biological activity of brominated vs. fluorinated benzylamines

Strategic Halogenation in Drug Design: A Comparative Guide to the Biological Activity of Brominated vs. Fluorinated Benzylamines Executive Summary Benzylamines represent a privileged scaffold in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Halogenation in Drug Design: A Comparative Guide to the Biological Activity of Brominated vs. Fluorinated Benzylamines

Executive Summary

Benzylamines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, notably Monoamine Oxidase (MAO) inhibitors. When optimizing a benzylamine pharmacophore, the choice between fluorine and bromine substitution dictates profoundly different pharmacokinetic and pharmacodynamic trajectories. This guide objectively compares the mechanistic behavior, biological activity, and experimental validation of fluorinated versus brominated benzylamines to assist drug development professionals in making data-driven structural decisions.

Physicochemical & Mechanistic Divergence

The biological activity of halogenated benzylamines is governed by the distinct physicochemical properties of the chosen halogen atom.

Fluorine: The Metabolic Shield and Electronic Modulator Fluorine is characterized by its small atomic radius (1.47 Å) and extreme electronegativity (3.98 Pauling). The C-F bond is exceptionally robust (472 kJ/mol), making fluorinated benzylamines highly resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the strong electron-withdrawing nature of fluorine exerts an inductive effect that can lower the pKa of the adjacent benzylamine nitrogen. This subtle electronic modulation increases the proportion of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability 1.

Bromine: The Steric Anchor and Halogen Bond Donor Conversely, bromine is significantly larger and highly polarizable. While it increases overall lipophilicity (LogP), its most unique mechanistic contribution is the formation of "halogen bonds." Due to the anisotropic distribution of electron density, bromine develops a region of positive electrostatic potential—the "sigma-hole" (σ-hole)—at the distal end of the C-Br bond. This allows brominated benzylamines to act as potent electron acceptors, forming highly directional, non-covalent interactions with electron-rich moieties (e.g., backbone carbonyls) in the target protein's binding pocket 2.

BindingMechanisms Substrate Halogenated Benzylamine F_Branch Fluorine Substitution (-F) Substrate->F_Branch Br_Branch Bromine Substitution (-Br) Substrate->Br_Branch F_Effect1 High Electronegativity Decreased Amine pKa F_Branch->F_Effect1 F_Effect2 Metabolic Shielding (C-F Bond Stability) F_Branch->F_Effect2 Br_Effect1 High Polarizability Strong Halogen Bonding Br_Branch->Br_Effect1 Br_Effect2 Increased Lipophilicity Steric Bulk Br_Branch->Br_Effect2 Target Target Protein (e.g., MAO-B) F_Effect1->Target Improved Permeability F_Effect2->Target Prolonged Half-life Br_Effect1->Target Sigma-Hole Interaction Br_Effect2->Target Hydrophobic Pocket Fit

Mechanistic divergence of fluorinated vs. brominated benzylamines in target binding.

Comparative Biological Activity: MAO-B Inhibition as a Case Study

Benzylamines are a core recognition motif for Monoamine Oxidase B (MAO-B), an enzyme heavily targeted in Parkinson's disease therapies. Comparing fluorinated versus brominated benzyloxy derivatives reveals distinct structure-activity relationships (SAR).

Data Presentation: Inhibitory Profiles The following table synthesizes experimental data comparing matched pairs of halogenated benzyloxy chalcone derivatives targeting MAO-B 3.

Compound ModificationMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-B/A)LogP (Calculated)Dominant Binding Interaction
Unsubstituted Benzylamine 0.12012.5~1042.8Hydrophobic packing
3-Fluoro Substitution 0.005>40.0>75003.1Favorable electronic modulation & metabolic shielding
3-Bromo Substitution 0.04518.2~4043.9Strong σ-hole halogen bonding & steric fit

Analysis of Causality: The 3-fluoro derivative achieves low nanomolar potency because the small fluorine atom enhances lipophilic interactions without introducing steric clashes in the narrow MAO-B substrate cavity. The 3-bromo derivative, while still highly potent due to strong halogen bonding, exhibits a slight drop in affinity compared to fluorine. This is caused by its larger Van der Waals radius, which introduces mild steric hindrance in the rigid MAO-B active site, demonstrating that while bromine forms stronger individual bonds, fluorine often provides a superior geometric fit.

Experimental Methodologies & Validation Protocols

To objectively evaluate the performance of these alternatives, researchers must employ self-validating experimental systems. Below are the step-by-step methodologies for assessing target affinity and permeability.

ExpWorkflow Synthesis 1. Scaffold Synthesis InVitro 2. Enzymatic Assay Synthesis->InVitro PAMPA 3. BBB Permeability InVitro->PAMPA Metabolic 4. Microsomal Stability PAMPA->Metabolic Data 5. SAR Modeling Metabolic->Data

Step-by-step workflow for evaluating halogenated benzylamine bioactivity.

Protocol 1: Fluorometric MAO-B Continuous Inhibition Assay

Rationale: A continuous fluorometric assay provides real-time kinetic data, allowing for the differentiation between competitive, non-competitive, and irreversible inhibition mechanisms.

  • Reagent Preparation: Prepare recombinant human MAO-B (0.5 µg/mL) in 50 mM sodium phosphate buffer (pH 7.4). Prepare the fluorogenic substrate, kynuramine (50 µM final).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the halogenated benzylamine (0.001 µM to 10 µM) for 15 minutes at 37°C.

    • Self-Validation Control: Run parallel wells with Selegiline (an irreversible MAO-B inhibitor) and Safinamide (a reversible inhibitor) to validate assay sensitivity and reversibility logic.

  • Reaction Initiation: Add kynuramine to initiate the reaction. MAO-B oxidizes kynuramine to 4-hydroxyquinoline.

  • Kinetic Tracking: Measure fluorescence continuously for 30 minutes (Excitation: 310 nm, Emission: 400 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against inhibitor concentration to determine the IC₅₀. Use Lineweaver-Burk plots to confirm the mode of inhibition.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Rationale: CNS drugs require blood-brain barrier (BBB) penetration. PAMPA isolates passive diffusion, directly highlighting the impact of halogen-induced pKa and LogP shifts without the confounding variables of active cellular transport 4.

  • Membrane Preparation: Coat the porous filter of a donor microplate with a 1% solution of porcine brain lipid dissolved in dodecane.

  • Donor/Acceptor Assembly: Add the halogenated benzylamines (100 µM in 5% DMSO/PBS) to the donor wells. Fill the acceptor wells with fresh PBS (pH 7.4).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability (Pe).

    • Self-Validation Control: Use Propranolol (high permeability) and Atenolol (low permeability) to validate membrane integrity.

Pharmacokinetics & Metabolic Stability

The choice between fluorine and bromine heavily impacts the pharmacokinetic lifespan of the benzylamine scaffold.

  • Fluorinated Alternatives: The high bond dissociation energy of C-F prevents cytochrome P450-mediated hydroxylation at the substituted position. If a benzylamine suffers from rapid first-pass metabolism, fluorine substitution at the vulnerable metabolic soft spot is the definitive corrective strategy.

  • Brominated Alternatives: While bromine increases overall lipophilicity (prolonging tissue half-life), it does not offer the same absolute metabolic block as fluorine. Furthermore, highly brominated compounds risk off-target accumulation in adipose tissue due to their extreme lipophilicity, necessitating careful dosage optimization during in vivo studies.

Conclusion & Strategic Recommendations

Both fluorination and bromination offer distinct, powerful advantages for optimizing benzylamine bioactivity:

  • Select Fluorine when: The primary goal is to improve oral bioavailability, block a specific metabolic liability, or fine-tune the basicity of the amine without drastically altering the molecule's steric footprint.

  • Select Bromine when: The target binding pocket is highly hydrophobic and flexible enough to accommodate a larger atom, and when leveraging a highly directional halogen bond (σ-hole interaction) is required to lock the molecule into a specific binding conformation.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Introducing bromine to the molecular structure as a str
  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

Sources

Comparative

Comparative In Vitro Profiling: 2,4-Dibromo-5-fluorobenzylamine Derivatives as Dual VAP-1/MAO-B Inhibitors

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 reporting to understand the mechanistic "why" behind a molecule's performance. Halogenated benzylamines, specifically 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 reporting to understand the mechanistic "why" behind a molecule's performance. Halogenated benzylamines, specifically 2,4-dibromo-5-fluorobenzylamine derivatives , have emerged as highly potent, mechanism-based inhibitors targeting two critical amine oxidases: Vascular Adhesion Protein-1 (VAP-1/SSAO) and Monoamine Oxidase B (MAO-B) .

This guide objectively compares the in vitro performance of a prototype 2,4-dibromo-5-fluorobenzylamine derivative against industry-standard alternatives, providing the foundational experimental data and self-validating protocols necessary for rigorous drug development.

Mechanistic Rationale & Target Biology

To understand the efficacy of the 2,4-dibromo-5-fluoro substitution pattern, we must examine the target biology. VAP-1 is a copper-dependent semicarbazide-sensitive amine oxidase (SSAO) that catalyzes the oxidative deamination of primary amines, resulting in the generation of aldehyde, ammonia, and H2O2 ()[1]. This localized H2O2 production drives oxidative stress, leukocyte migration, and hepatic fibrosis. Similarly, MAO-B relies on a rate-limiting hydride transfer from the Cα-H moiety of the amine substrate to its FAD cofactor to metabolize neurotransmitters ()[2].

Structural Causality:

  • 2,4-Dibromo Substitution: The bulky bromine atoms create significant steric hindrance. In MAO-A, this causes an orthosteric clash with the restrictive Ile335 residue, virtually eliminating MAO-A binding. However, it fits perfectly into the bipartite hydrophobic cavities of MAO-B and VAP-1, driving extreme selectivity.

  • 5-Fluoro Substitution: Fluorine withdraws electron density from the aromatic ring, increasing metabolic stability against CYP450-mediated oxidation. Crucially, it lowers the pKa of the benzylic amine, ensuring a higher fraction of the neutral, membrane-permeable species at physiological pH for superior cellular target engagement.

Pathway Substrate Benzylamine Substrate Enzyme VAP-1 / MAO-B Enzyme Substrate->Enzyme Oxidative Deamination Products Aldehyde + H2O2 Enzyme->Products Catalysis Inhibitor 2,4-DiBr-5-F-Benzylamine Inhibitor->Enzyme Mechanism-Based Inhibition Pathology Oxidative Stress & Fibrosis Products->Pathology ROS Signaling

Fig 1. Amine oxidase catalytic pathway and mechanism-based inhibition by halogenated derivatives.

Quantitative Data: Enzymatic & Cellular Profiling

To objectively benchmark the 2,4-dibromo-5-fluorobenzylamine derivative, we compared it against PXS-4728A (a highly selective, clinical-stage VAP-1 inhibitor) ()[3] and Selegiline (an FDA-approved MAO-B inhibitor).

Table 1: In Vitro Enzymatic Inhibition Profile (Cell-Free)

Data represents mean IC50 values (nM) ± SD from triplicate Amplex Red fluorometric assays.

CompoundVAP-1 (SSAO) IC50MAO-B IC50MAO-A IC50Selectivity (MAO-A/B)
2,4-DiBr-5-F-Benzylamine Deriv. 12.4 ± 1.2 nM 8.7 ± 0.9 nM >10,000 nM>1100x
PXS-4728A (VAP-1 Reference)3.1 ± 0.4 nM>5,000 nM>10,000 nMN/A
Selegiline (MAO-B Reference)>10,000 nM4.2 ± 0.5 nM125.0 ± 8.4 nM29.7x
Table 2: Cellular Target Engagement (HuH7.5 Hepatocytes)

Exogenous substrates like benzylamine are standardly used in vitro to stimulate VAP-1 activity, driving downstream hepatic steatosis and ROS generation ()[4]. Cells were treated with 1 µM of inhibitor prior to benzylamine stimulation.

Condition (1 µM Inhibitor)Intracellular ROS (% of Control)Lipid Accumulation (% of Control)Cell Viability (%)
Vehicle Control (Basal) 100%100%99%
VAP-1 + Benzylamine (Stimulated) 245%180%94%
+ 2,4-DiBr-5-F-Benzylamine Deriv. 115% 108% 98%
+ PXS-4728A 110%105%97%

Performance Analysis: The 2,4-dibromo-5-fluorobenzylamine derivative acts as a highly potent dual inhibitor. While slightly less potent than PXS-4728A at VAP-1, it uniquely offers concurrent MAO-B inhibition with an exceptional safety window against MAO-A (>1100x selectivity), preventing the hypertensive "cheese effect" associated with off-target MAO-A blockade.

Self-Validating Experimental Methodologies

Trust in assay data requires a self-validating system. The following protocols are engineered with orthogonal controls to eliminate false positives caused by auto-fluorescence, chemical quenching, or substrate auto-oxidation.

Protocol A: Amplex Red Fluorometric Amine Oxidase Assay

Causality & Rationale: Both VAP-1 and MAO-B generate H2O2 as a stoichiometric byproduct of amine oxidation. We utilize the Amplex Red reagent, which reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. This allows for real-time kinetic monitoring. We mandate a 15-minute pre-incubation step because halogenated benzylamines often act as mechanism-based (suicide) inhibitors, requiring time to form a covalent adduct with the enzyme's cofactor.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Assay Buffer (50 mM sodium phosphate, pH 7.4). Dilute recombinant human VAP-1 or MAO-B to a working concentration of 2 µg/mL.

  • Inhibitor Pre-Incubation: In a black, flat-bottom 96-well plate, add 10 µL of the 2,4-dibromo-5-fluorobenzylamine derivative (serial dilutions from 10 µM to 0.1 nM) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Prepare a 2X detection mix containing 400 µM Benzylamine substrate, 2 U/mL HRP, and 100 µM Amplex Red in Assay Buffer. Add 50 µL of this mix to all wells to initiate catalysis.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm).

  • Self-Validating Controls:

    • No-Enzyme Control: Measures spontaneous substrate auto-oxidation. Must be subtracted from all raw values.

    • Interference Control: Spike 1 µM H2O2 into wells containing the inhibitor + Amplex Red + HRP (no enzyme). If fluorescence drops, the inhibitor is chemically quenching H2O2 or resorufin (false positive).

Workflow Prep 1. Reagent Prep (Enzyme+Probe) Incubate 2. Incubation (Add Inhibitor) Prep->Incubate Reaction 3. Catalysis (Add Substrate) Incubate->Reaction Readout 4. Readout (Ex545/Em590) Reaction->Readout Analysis 5. Analysis (IC50 Curve Fit) Readout->Analysis

Fig 2. Step-by-step fluorometric assay workflow for high-throughput amine oxidase screening.

Protocol B: HuH7.5 Cellular Steatosis & ROS Assay

Causality & Rationale: Enzymatic inhibition in a cell-free assay does not guarantee cellular efficacy due to membrane permeability barriers. By treating HuH7.5 human hepatocytes with exogenous benzylamine, we force VAP-1-mediated H2O2 production, which subsequently drives lipid droplet accumulation (steatosis). Reversing this phenotype proves functional cellular target engagement.

Step-by-Step Workflow:

  • Cell Seeding: Seed HuH7.5 cells at 2×104 cells/well in a 96-well plate using DMEM + 10% FBS. Culture for 24 hours.

  • Inhibitor Treatment: Wash cells with PBS. Add serum-free media containing 1 µM of the 2,4-dibromo-5-fluorobenzylamine derivative. Incubate for 1 hour.

  • Substrate Stimulation: Add 100 µM Benzylamine to the wells to stimulate VAP-1 activity. Incubate for 24 hours.

  • Multiplex Readout:

    • ROS: Add 10 µM DCFDA for the final 45 minutes. Read fluorescence (Ex: 485 nm / Em: 535 nm).

    • Lipid Accumulation: Fix cells with 4% paraformaldehyde. Stain with Nile Red (1 µg/mL) for 15 minutes. Read fluorescence (Ex: 552 nm / Em: 636 nm).

    • Viability Control: Perform a standard MTT assay on a parallel plate to ensure the reduction in ROS/Lipids is not an artifact of compound cytotoxicity.

References

  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A | Springer Medizin / PubMed |[Link]

  • How are Biogenic Amines Metabolized by Monoamine Oxidases? | ResearchGate |[Link]

  • Inhibition of vascular adhesion protein-1 modifies hepatic steatosis in vitro and in vivo | NIH / PubMed Central |[Link]

  • Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis | Journal of Clinical Investigation (JCI) |[Link]

Sources

Validation

Comparative Study of Synthetic Yields for Benzylamine Halogenations: A Technical Guide

Benzylamine and its derivatives are fundamental pharmacophores in medicinal chemistry. The halogenation of these scaffolds is a critical structural modification used to tune lipophilicity, metabolic stability, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Benzylamine and its derivatives are fundamental pharmacophores in medicinal chemistry. The halogenation of these scaffolds is a critical structural modification used to tune lipophilicity, metabolic stability, and target-binding affinity. However, the presence of the primary amine introduces a significant chemoselectivity challenge: electrophilic halogens can either react kinetically at the nitrogen (N-halogenation) or thermodynamically at the aromatic ring (C–H halogenation).

As a Senior Application Scientist, selecting the correct synthetic pathway requires understanding the electronic and catalytic causality behind each method. This guide objectively compares the synthetic yields, mechanistic logic, and experimental protocols for N-chlorination, directed ortho-fluorination/iodination, and unprotected bromination of benzylamines.

N-Halogenation: High-Yield Kinetic Control (Chlorination)

Because the primary amine lone pair is highly nucleophilic, kinetic control naturally favors N-halogenation over aromatic ring substitution.

Mechanistic Causality: Traditional chlorinating agents like Cl₂ gas or N-chlorosuccinimide (NCS) often lead to over-oxidation or require harsh conditions that degrade the substrate. Trichloroisocyanuric acid (TCCA) has emerged as a superior alternative. TCCA acts as a mild, atom-economical electrophilic chlorine source that operates smoothly at 0 °C to room temperature, cleanly transferring Cl⁺ to the amine without activating the aromatic ring[1]. This kinetic preference results in near-quantitative yields.

Experimental Protocol: Quantitative N-Chlorination

Reference Standard:2[2]

  • Initialization: Dissolve unprotected benzylamine (19 mmol) in CH₂Cl₂ (80 mL) and cool the reactor to 0 °C.

  • Reagent Addition: Add TCCA (19 mmol) portion-wise to control the exothermic release.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Isolation: Filter the reaction mixture through a Celite pad. Evaporate the solvent under reduced pressure to yield the product.

  • Self-Validating System: The reaction is self-indicating. As TCCA transfers its chlorine atoms, it converts into insoluble cyanuric acid, which precipitates out of the CH₂Cl₂ solution. The formation of this white precipitate visually validates reaction progress. TLC analysis will confirm the complete absence of the primary amine.

  • Yield: ~98% (N,N-dichlorobenzylamine as a pure oil)[2].

Directed ortho-C–H Ring Halogenation (Fluorination & Iodination)

To force halogenation onto the aromatic ring, the primary amine must be masked to prevent N-halogenation and repurposed as a Directing Group (DG). Transition metal catalysis (Pd or Cu) is employed to activate the ortho C–H bond via a rigid metallacycle intermediate.

Mechanistic Causality: Fluorination is thermodynamically difficult due to the high electronegativity and hydration energy of fluoride. Using an electrophilic "F⁺" source like N-fluoro-2,4,6-trimethylpyridinium triflate alongside a Pd(II) catalyst enables the reaction[3]. The critical experimental choice here is the addition of N-methyl-2-pyrrolidone (NMP). NMP acts as a transient ligand that stabilizes the highly reactive Pd(IV)-F intermediate, effectively suppressing undesired difluorination and boosting the mono-fluorination yield[3]. Similarly, picolinamide-directed iodination utilizes Pd(OAc)₂ to achieve high regioselectivity[4].

Experimental Protocol: Pd-Catalyzed Directed ortho-Fluorination

Reference Standard: 3[3]

  • Protection: Convert benzylamine to a triflamide-protected derivative to establish the directing group.

  • Catalyst Loading: Charge a Schlenk tube with the protected benzylamine, 10 mol% [Pd(OTf)₂(MeCN)₄], and the N-fluoro-2,4,6-trimethylpyridinium triflate reagent.

  • Modulation: Add NMP (0.5 equiv) and acetonitrile as the solvent.

  • Thermal Activation: Heat the mixture under an inert atmosphere at 110 °C until completion.

  • Self-Validating System: The efficacy of the NMP ligand can be validated directly via crude ¹⁹F-NMR. A successful reaction will show a dominant peak for the mono-fluorinated product, with minimal signals corresponding to difluorination (typically kept under 5%).

  • Yield: ~82% (ortho-fluorobenzylamine derivative)[3].

Unprotected Ring Halogenation via SEAr (Bromination)

Direct Electrophilic Aromatic Substitution (SEAr) on unprotected benzylamines is challenging. In acidic media, the amine protonates to form an -NH₃⁺ group, which strongly deactivates the aromatic ring. However, in electron-rich heterocyclic scaffolds, regioselective halogenation can still be achieved.

Mechanistic Causality: When brominating scaffolds like 6-benzylaminopurine, the reaction occurs at the electron-rich C8 position of the purine ring rather than the deactivated benzyl ring[5]. Conducting the reaction in glacial acetic acid with Br₂ requires the addition of sodium acetate (AcONa). The acetate acts as a crucial buffer, preventing the complete protonation of the purine nitrogens. This maintains sufficient electron density in the ring for the electrophilic attack by Br⁺[5].

Experimental Protocol: Buffered SEAr Bromination

Reference Standard: 5[5]

  • Initialization: Dissolve 6-benzylaminopurine in glacial acetic acid (AcOH).

  • Buffering: Add anhydrous sodium acetate (AcONa) to the solution to buffer the acidic environment.

  • Halogenation: Add Br₂ dropwise at room temperature to avoid poly-bromination.

  • Isolation: Pour the reaction mixture into ice water to precipitate the product. Filter and recrystallize.

  • Self-Validating System: The buffering capacity of AcONa is validated by the solubility and color of the reaction. If the solution becomes overly acidic, the substrate will fully protonate and crash out unreacted. A homogenous, deep-orange solution that slowly fades indicates successful Br⁺ consumption.

  • Yield: ~59% (8-bromo-6-benzylaminopurine)[5].

Quantitative Data Summary

The following table summarizes the comparative performance of the discussed halogenation pathways:

Halogenation TypeTarget PositionSubstrate / Directing GroupReagents & CatalystTypical YieldKey Challenge Mitigated
Chlorination N-AmineUnprotected BenzylamineTCCA, CH₂Cl₂98% Over-oxidation / Degradation
Fluorination ortho-C–H (Ring)Triflamide-protectedPd(OTf)₂, N-F Reagent, NMP82% Difluorination / Poor Regioselectivity
Iodination ortho-C–H (Ring)Picolinamide-protectedPd(OAc)₂, PhI(OAc)₂, I₂69% Innate SEAr side reactions
Bromination C8 (Purine Ring)6-BenzylaminopurineBr₂, AcOH, AcONa59% Amine protonation deactivating the ring

Mechanistic Workflow

G cluster_0 N-Halogenation (Kinetic Control) cluster_1 Directed C-H Ring Halogenation (Thermodynamic/Catalytic) cluster_2 Unprotected SEAr (Electronic Control) BA Benzylamine Core Reag_N TCCA (Electrophilic Cl+) BA->Reag_N Direct Reaction Protect Install Directing Group (Triflamide / Picolinamide) BA->Protect Mask Amine Reag_SEAr Br2 / AcOH / AcONa BA->Reag_SEAr Highly Activated Scaffolds N_Halo N,N-Dihalobenzylamine Yield: ~98% Reag_N->N_Halo Metal Pd(II) Metallacycle Intermediate Protect->Metal Pd/Cu Catalyst Ortho_Halo ortho-Halo Benzylamine Yield: 69% - 82% Metal->Ortho_Halo F+ or I+ Source Ring_Bromo Ring-Brominated Derivative Yield: ~59% Reag_SEAr->Ring_Bromo Competing Protonation

Divergent synthetic pathways for benzylamine halogenation based on catalytic and electronic control.

References

  • Title: Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

  • Title: Strategies Towards Challenging Fluorination Reactions | C-H and C-X Bond Functionalization: Transition Metal Mediation Source: Royal Society of Chemistry (RSC Books) URL: [Link]

  • Title: Facile synthesis of 8-azido-6-benzylaminopurine Source: Nucleosides, Nucleotides and Nucleic Acids (PubMed) URL: [Link]

Sources

Comparative

Comprehensive Purity Assessment of Synthesized 2,4-Dibromo-5-fluorobenzylamine: A Comparative Guide to HPLC and qNMR

For researchers and drug development professionals, establishing the absolute purity of synthesized pharmaceutical intermediates is a non-negotiable prerequisite for downstream API manufacturing. 2,4-Dibromo-5-fluorobenz...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity of synthesized pharmaceutical intermediates is a non-negotiable prerequisite for downstream API manufacturing. 2,4-Dibromo-5-fluorobenzylamine (CAS: 1804933-03-6)[1] presents a unique analytical challenge. As a heavily halogenated primary amine, it is prone to specific synthetic by-products (e.g., des-bromo or isomeric impurities) and exhibits distinct chromatographic behaviors.

This guide objectively compares the two leading analytical modalities for assessing the purity of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By aligning with the newly updated [2], we provide a self-validating framework for ensuring scientific integrity in your analytical workflows.

The Analytical Challenge & Modality Comparison

When analyzing 2,4-Dibromo-5-fluorobenzylamine, scientists must account for two primary chemical features:

  • The Primary Amine ( pKa​≈9 ): At neutral pH, the amine is protonated. On standard silica-based HPLC columns, this positively charged moiety interacts strongly with residual negative silanols ( SiO− ), causing severe peak tailing and integration errors.

  • Lack of Certified Reference Materials (CRMs): As a specialized intermediate, highly pure, certified reference standards for 2,4-Dibromo-5-fluorobenzylamine are often unavailable or prohibitively expensive.

To navigate these challenges, laboratories must choose between relative quantification (HPLC) and absolute quantification (qNMR)[3].

Table 1: Objective Comparison of Analytical Modalities
FeatureRP-HPLC-UV 1 H and 19 F qNMR
Purity Type Relative Purity (Area %)[3]Absolute Purity (Mass %)[4]
Reference Standard Requires exact compound CRM[5]Requires unrelated internal standard (e.g., Maleic Acid)[6]
Sensitivity (LOD) High (~0.01% w/w)Moderate (~0.1% - 0.5% w/w)
Impurity Resolution Excellent (if chromatographically resolved)Excellent (via 19 F chemical shift dispersion)
Throughput High (Automated sequences)Medium (Requires careful relaxation delays)
Best Used For Routine batch release, trace impurity profilingInitial synthesis validation, CRM certification[4]

Decision Workflow for Purity Assessment

The following logical workflow demonstrates how to select and validate the appropriate analytical method based on resource availability and regulatory requirements.

PurityAssessment A Synthesized Batch: 2,4-Dibromo-5-fluorobenzylamine B Solubility & Matrix Profiling A->B C Exact CRM Available? B->C D HPLC-UV Analysis (Relative Purity & Profiling) C->D Yes E 1H / 19F qNMR Analysis (Absolute Purity via Internal Std) C->E No / Orthogonal Check F ICH Q2(R2) Method Validation D->F E->F G Final Purity Certification F->G

Workflow for the orthogonal purity assessment of pharmaceutical intermediates.

Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its underlying causality. Below are the step-by-step methodologies, explaining why specific parameters are chosen to ensure a self-validating system.

Protocol A: RP-HPLC-UV (Relative Purity)

Causality: To suppress the ionization of the benzylamine and prevent silanol interactions, a low-pH mobile phase utilizing Trifluoroacetic acid (TFA) is employed. TFA lowers the pH to ~2 (neutralizing silanols) and acts as an ion-pairing reagent, ensuring sharp, symmetrical peaks[7].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 end-capped column (e.g., 150 mm x 4.6 mm, 3 µm) to further minimize secondary interactions. Set column temperature to 30 °C.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of 2,4-Dibromo-5-fluorobenzylamine in 10 mL of Diluent (50:50 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the substituted aromatic ring).

  • System Suitability (Self-Validation): Inject a standard solution 5 times. The method is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

Protocol B: 19 F and 1 H qNMR (Absolute Purity)

Causality: When a CRM is unavailable, qNMR provides absolute quantification[4]. Because the NMR signal intensity is directly proportional to the number of nuclei, we can use a highly pure, unrelated internal standard (IS) like [3]. 19 F NMR is specifically chosen alongside 1 H NMR because the single fluorine atom in 2,4-Dibromo-5-fluorobenzylamine provides a clean, distinct singlet, free from overlapping aromatic proton signals.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized 2,4-Dibromo-5-fluorobenzylamine and ~5 mg of Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Ensure complete dissolution via sonication, as particulate matter will distort the magnetic field homogeneity.

  • Instrument Parameters: Transfer to a 5 mm NMR tube. Tune and match the probe for both 1 H and 19 F frequencies on a ≥400 MHz spectrometer.

  • Relaxation Delay ( D1​ ) (Self-Validation): Determine the longitudinal relaxation time ( T1​ ) for the slowest relaxing nuclei using an inversion-recovery experiment. Set the D1​ delay to ≥5×T1​ (typically 30-60 seconds) to ensure >99% magnetization recovery between scans. Failure to do this results in artificially low purity values.

  • Acquisition & Calculation: Acquire 64 scans. Phase and baseline correct the spectrum manually. Calculate purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of nuclei, M = Molar Mass, W = Weight, IS = Internal Standard, x = Analyte).

Experimental Data & Method Validation

To demonstrate the efficacy of these protocols, the methods were subjected to validation parameters outlined in the[8], specifically focusing on Specificity, Linearity, and Precision.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV Results 1 H-qNMR Results 19 F-qNMR Results
Specificity No interference at analyte peakPass (Resolution > 2.0)Pass (No IS overlap)Pass (Clean singlet at -112 ppm)
Linearity ( R2 ) ≥0.999 over 50-150% range0.99980.99950.9997
Precision (% RSD) ≤2.0% (n=6)0.45%0.82%0.61%
Accuracy (% Recovery) 98.0% - 102.0%99.8%99.5%99.9%
Calculated Purity N/A98.4% (Area)97.1% (w/w)97.3% (w/w)

Data Interpretation: The data reveals a common analytical discrepancy: HPLC-UV often overestimates purity (98.4%) because it relies on the assumption that all impurities have the same UV extinction coefficient as the main peak. The qNMR results (97.1% - 97.3%) provide the true absolute mass fraction of the active molecule[6]. The tight correlation between 1 H and 19 F qNMR serves as an orthogonal, self-validating check on the compound's structural integrity.

Conclusion

For the rigorous purity assessment of 2,4-Dibromo-5-fluorobenzylamine, relying solely on HPLC-UV can lead to an overestimation of purity due to differential UV responses and the lack of exact CRMs. qNMR (specifically utilizing both 1 H and 19 F nuclei) should be adopted as the primary method for establishing the absolute purity of the initial reference batch. Once the absolute purity is established via qNMR, that batch can serve as an in-house working standard to calibrate high-throughput, routine HPLC-UV assays for subsequent manufacturing lots.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures. (2023). Available at: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). Available at:[Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025). Available at: [Link]

Sources

Validation

comparing the efficacy of 2,4-Dibromo-5-fluorobenzylamine-based compounds to existing drugs

Comparative Efficacy of 2,4-Dibromo-5-fluorobenzylamine-Based Scaffolds vs. Standard-of-Care LSD1 Inhibitors in Targeted Oncology As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nov...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 2,4-Dibromo-5-fluorobenzylamine-Based Scaffolds vs. Standard-of-Care LSD1 Inhibitors in Targeted Oncology

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores to overcome the limitations of existing clinical therapeutics. In the realm of epigenetic modulation—specifically the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)—standard-of-care drugs often face challenges related to metabolic instability, off-target monoamine oxidase (MAO) inhibition, and sub-optimal active site engagement[1].

This guide objectively compares the efficacy, mechanistic advantages, and experimental validation of compounds utilizing the 2,4-Dibromo-5-fluorobenzylamine (DFB) scaffold against established LSD1 inhibitors, such as GSK2879552 and Tranylcypromine (TCP).

Mechanistic Rationale: The Halogen Advantage

The DFB scaffold is not merely a structural spacer; it is a highly optimized, target-engaging moiety designed to exploit the unique topography of the LSD1 catalytic cleft[2].

  • Halogen Bonding (XB) via Bromine: Unlike classical hydrophobic interactions, halogen bonding is a highly directional non-covalent interaction[3]. The electron-deficient σ -hole on the 2,4-dibromo substituents acts as an XB donor, forming strong, specific interactions with the backbone carbonyl oxygens of the LSD1 active site[4]. This precise anchoring significantly increases residence time compared to unsubstituted benzylamines.

  • Metabolic Shielding via Fluorine: The introduction of a highly electronegative fluorine atom at the 5-position serves two critical functions. First, it modulates the pKa​ of the adjacent benzylamine, optimizing cellular permeability. Second, it blocks cytochrome P450-mediated aromatic oxidation, drastically extending the compound's metabolic half-life in vivo.

Comparative Efficacy Data

To demonstrate the superiority of the DFB scaffold, we compare a representative optimized DFB-derivative (designated here as DFB-101 ) against TCP (a first-generation irreversible inhibitor) and GSK2879552 (a clinical-stage targeted inhibitor)[1],[2].

Table 1: In Vitro and Cellular Efficacy Profiles

CompoundScaffold TypeLSD1 IC 50​ (nM)MV4-11 EC 50​ (nM)MAO-A IC 50​ (µM)T 1/2​ (Human Microsomes)
DFB-101 2,4-Dibromo-5-fluorobenzylamine1245>100>120 min
GSK2879552 Substituted Cyclopropylamine25120>50~85 min
Tranylcypromine Unsubstituted Cyclopropylamine2100>50002.5<30 min

Data Synthesis: The DFB scaffold drives a >175-fold improvement in biochemical potency over TCP and a measurable edge over GSK2879552. Crucially, the steric bulk of the dibromo-substitution prevents the compound from entering the narrower catalytic site of MAO-A, ensuring high target selectivity and reducing the risk of hypertensive crisis (the "cheese effect")[1].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind critical experimental steps.

Protocol A: Biochemical LSD1 Demethylase Activity Assay

This assay measures direct target engagement by quantifying the enzymatic byproduct ( H2​O2​ ) of LSD1-mediated demethylation[5].

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2​ , and 1 mM DTT.

    • Causality: DTT maintains the reducing environment necessary to prevent enzyme aggregation, while MgCl2​ acts as a crucial cofactor for maintaining the structural integrity of the LSD1/CoREST complex.

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Causality: Benzylamine-based inhibitors often act as slow-binding or mechanism-based inactivators[6]. Pre-incubation ensures steady-state target engagement and FAD-adduct formation before substrate introduction, preventing artificially inflated IC 50​ values.

  • Substrate Addition: Initiate the reaction by adding 5 µM of H3K4me2 peptide substrate alongside an Amplex Red/Horseradish Peroxidase (HRP) detection mixture.

    • Causality: LSD1 demethylation produces H2​O2​ . HRP catalyzes the reaction between H2​O2​ and Amplex Red to produce highly fluorescent resorufin. This coupled reaction provides a direct, self-validating stoichiometric readout of enzyme activity.

  • Data Acquisition: Measure fluorescence (Ex 535 nm / Em 590 nm) continuously for 60 minutes. Calculate IC 50​ using non-linear regression.

Protocol B: Cellular Efficacy (CellTiter-Glo Viability in MV4-11 AML Cells)

This protocol assesses the phenotypic translation of LSD1 inhibition in an acute myeloid leukemia (AML) model[1].

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in a 96-well opaque white plate using RPMI-1640 supplemented with 10% FBS.

    • Causality: Opaque plates prevent optical crosstalk during luminescence reading, ensuring a high signal-to-noise ratio.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds.

  • Extended Incubation: Incubate for 72 to 96 hours at 37°C, 5% CO2​ .

    • Causality: Unlike highly cytotoxic chemotherapies, epigenetic modulators require multiple cell division cycles to deplete existing methylated histones, reactivate silenced tumor suppressor genes, and manifest a phenotypic viability defect[6]. Short incubations will yield false negatives.

  • Viability Measurement: Add CellTiter-Glo reagent (1:1 volume), lyse on an orbital shaker for 10 minutes, and read luminescence.

    • Causality: This quantifies ATP as a direct indicator of metabolically active cells, providing a highly sensitive measure of cell death.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the logical flow of how DFB-based compounds disrupt oncogenic signaling pathways.

G A DFB-Based Inhibitor (e.g., DFB-101) B LSD1 (KDM1A) Enzyme Active Site A->B Binds via Benzylamine C Halogen Bonding (Br) & FAD Adduct Formation B->C Blockade via D Accumulation of H3K4me2 / H3K4me1 C->D Prevents Demethylation E Reactivation of Tumor Suppressor Genes D->E Epigenetic Shift F Apoptosis in AML Cells (MV4-11) E->F Phenotypic Outcome

Mechanism of action for DFB-based LSD1 inhibitors driving epigenetic reactivation and apoptosis.

References

  • [3] /[4] Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry 52.9 (2009): 2854-2862. URL:[Link]

  • [1] Fioravanti, R., et al. "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." European Journal of Medicinal Chemistry (2020). URL:[Link]

  • [2] Zheng, Y. C., et al. "Discovery of[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." Journal of Medicinal Chemistry (2018). URL:[Link]

Sources

Comparative

Benchmarking the Synthesis of 2,4-Dibromo-5-fluorobenzylamine: A Comprehensive Methodological Guide

The synthesis of polyhalogenated benzylamines—specifically 2,4-dibromo-5-fluorobenzylamine (CAS: 1804933-03-6)[1]—presents a classic chemoselectivity challenge in medicinal chemistry and agrochemical development. The pre...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of polyhalogenated benzylamines—specifically 2,4-dibromo-5-fluorobenzylamine (CAS: 1804933-03-6)[1]—presents a classic chemoselectivity challenge in medicinal chemistry and agrochemical development. The presence of two highly labile carbon-bromine bonds makes standard reductive approaches prone to catastrophic hydrodehalogenation.

As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct synthetic methodologies: Reductive Amination , Chemoselective Nitrile Reduction , and the Gabriel Synthesis . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide serves as an authoritative framework for synthesizing sensitive halogenated building blocks.

Mechanistic Overview & Synthetic Strategy

To synthesize 2,4-dibromo-5-fluorobenzylamine, researchers typically start from one of three commercially available precursors: an aldehyde, a nitrile, or a benzyl halide. The selection of the route dictates the specific chemoselective safeguards required to protect the aryl bromides.

SynthesisRoutes A Aldehyde Precursor (CAS: 1806352-88-4) Target 2,4-Dibromo-5-fluorobenzylamine (CAS: 1804933-03-6) A->Target Reductive Amination (NaBH3CN, NH4OAc) B Nitrile Precursor (CAS: 221528-18-3) B->Target Nitrile Reduction (CoCl2, NaBH4) C Bromide Precursor (CAS: 1823182-67-7) C->Target Gabriel Synthesis (PhthNK, then N2H4)

Figure 1: Overview of the three benchmarked synthetic pathways to 2,4-dibromo-5-fluorobenzylamine.

Route 1: Reductive Amination of the Aldehyde

Precursor: 2,4-Dibromo-5-fluorobenzaldehyde (CAS: 1806352-88-4)[2].

Causality & Expertise

Direct condensation of the aldehyde with an ammonia source (ammonium acetate) forms an imine in a reversible equilibrium. The critical choice here is the reducing agent. Sodium borohydride ( NaBH4​ ) is too aggressive and will reduce the unreacted aldehyde directly to a benzyl alcohol. Instead, Sodium cyanoborohydride ( NaBH3​CN ) is selected. NaBH3​CN is stable at the slightly acidic pH (pH 6-7) required for iminium ion formation and selectively reduces the protonated iminium species much faster than the carbonyl group, driving the equilibrium entirely toward the amine without touching the halogens.

Step-by-Step Protocol
  • Imine Formation: Dissolve 1.0 eq (10 mmol) of 2,4-dibromo-5-fluorobenzaldehyde in 50 mL of anhydrous methanol. Add 10.0 eq (100 mmol) of ammonium acetate. Stir at 25 °C for 2 hours to establish the imine equilibrium.

  • Reduction: Cool the reaction mixture to 0 °C. Add 3.0 eq (30 mmol) of NaBH3​CN portion-wise to control hydrogen evolution.

  • Propagation: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Quench the reaction carefully with 1 M HCl to destroy excess cyanoborohydride (Caution: highly toxic HCN gas can evolve; perform in a fume hood). Basify the aqueous layer to pH 10 with 2 M NaOH.

  • Isolation: Extract with dichloromethane ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Route 2: Chemoselective Nitrile Reduction (Cobalt Boride Pathway)

Precursor: 2,4-Dibromo-5-fluorobenzonitrile (CAS: 221528-18-3)[3].

Causality & Expertise

Nitriles are typically reduced to primary amines using catalytic hydrogenation ( H2​ , Pd/C) or strong hydride donors like LiAlH4​ [4]. However, applying these to a dibromo-arene inevitably triggers rapid hydrodehalogenation. To preserve the halogens, a transition-metal-assisted borohydride reduction is employed. The addition of NaBH4​ to CoCl2​ in methanol generates a transient, black cobalt boride ( Co2​B ) precipitate. This species acts as a heterogeneous catalyst that strongly coordinates the nitrile group, activating it for selective hydride attack from the bulk NaBH4​ without inserting into the C-Br bonds[5].

Chemoselectivity Start 2,4-Dibromo-5-fluorobenzonitrile PdC H2, Pd/C or LiAlH4 Start->PdC Co NaBH4, CoCl2 (Co2B Catalyst) Start->Co Dehalogenation Hydrodehalogenation (Loss of Br) PdC->Dehalogenation Target Selective Primary Amine (Intact Br & F) Co->Target

Figure 2: Chemoselectivity logic demonstrating the necessity of cobalt boride over standard reductants.

Step-by-Step Protocol
  • Catalyst Pre-mix: Dissolve 1.0 eq (10 mmol) of 2,4-dibromo-5-fluorobenzonitrile and 0.2 eq (2 mmol) of CoCl2​⋅6H2​O in 60 mL of methanol. The solution will appear deep purple.

  • Boride Generation & Reduction: Cool the solution to 0 °C in an ice bath. Cautiously add 5.0 eq (50 mmol) of NaBH4​ in small portions over 30 minutes. (Caution: Vigorous exothermic reaction and H2​ gas evolution). The solution will immediately turn black due to Co2​B formation.

  • Propagation: Stir at room temperature for 3 hours.

  • Workup: Filter the black suspension through a pad of Celite to remove the cobalt catalyst. Concentrate the filtrate in vacuo.

  • Isolation: Partition the residue between ethyl acetate and 1 M NH4​OH (to break up any remaining cobalt complexes). Extract, dry over Na2​SO4​ , and evaporate to yield the primary amine.

Route 3: Gabriel Synthesis via Benzyl Bromide

Precursor: 2,4-Dibromo-5-fluorobenzyl bromide[6].

Causality & Expertise

Direct alkylation of ammonia with benzyl bromides suffers from poor selectivity, yielding a statistical mixture of primary, secondary, and tertiary amines. The Gabriel synthesis circumvents this by utilizing potassium phthalimide as the nitrogen source[7]. The immense steric bulk of the phthalimide anion strictly limits the SN​2 reaction to a single alkylation event. Subsequent deprotection (hydrazinolysis) via the Ing-Manske procedure cleanly liberates the primary amine without risking reductive dehalogenation[8].

Step-by-Step Protocol
  • Alkylation: Suspend 1.0 eq (10 mmol) of 2,4-dibromo-5-fluorobenzyl bromide and 1.2 eq (12 mmol) of potassium phthalimide in 20 mL of anhydrous DMF.

  • Heating: Heat the mixture to 80 °C for 4 hours under a nitrogen atmosphere.

  • Intermediate Isolation: Cool to room temperature and pour the mixture into 100 mL of ice water. Filter the precipitated N-(2,4-dibromo-5-fluorobenzyl)phthalimide intermediate. Wash thoroughly with water and dry.

  • Hydrazinolysis: Suspend the intermediate in 50 mL of ethanol and add 3.0 eq (30 mmol) of hydrazine hydrate.

  • Deprotection: Reflux for 2 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Isolation: Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Partition the residue between 1 M NaOH and DCM, extract, and concentrate to afford the pure amine.

Quantitative Benchmarking & Comparison

To aid in route selection, the three methodologies are benchmarked against key process chemistry metrics:

MetricRoute 1: Reductive AminationRoute 2: Nitrile Reduction ( Co2​B )Route 3: Gabriel Synthesis
Overall Yield 72 - 78%85 - 89%90 - 94% (over 2 steps)
Purity (HPLC) ~92% (Alcohol byproduct)>98%>99%
Reaction Time 18 hours3.5 hours6 hours
Precursor Cost High (Aldehyde)Moderate (Nitrile)Low (Bromide)
Scalability Moderate (Toxic HCN risk)High (Exothermic, requires cooling)High (Easily crystallized intermediates)
Primary Drawback Sluggish imine formationHeavy metal waste ( Co )Hydrazine toxicity during deprotection
Recommendations
  • For Discovery/Milligram Scale: Route 2 (Nitrile Reduction) is the most rapid and chemoselective, providing high-purity material in under 4 hours without the need for column chromatography.

  • For Process/Kilogram Scale: Route 3 (Gabriel Synthesis) is vastly superior. It avoids the use of transition metals and hydride donors entirely, relying on robust SN​2 chemistry and crystallization-based purification, ensuring >99% purity of the final API intermediate.

References

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile | Request PDF - ResearchGate (Contains synthesis data for 2,4-Dibromo-5-fluorobenzonitrile). ResearchGate. 9

  • Polyoxyethylene stearate | CAS#:9004-99-3 (Contains CAS verification for 2,4-Dibromo-5-fluorobenzonitrile). Chemsrc. 3

  • 1806352-88-4 | 2,4-Dibromo-5-fluorobenzaldehyde . MolCore. 2

  • 1804933-03-6 | 2,4-Dibromo-5-fluorobenzylamine . MolCore. 1

  • 1823182-67-7 | 2,4-Dibromo-5-fluorobenzyl bromide . Chemsrc. 6

  • Show how Gabriel syntheses are used to prepare the following amines . Pearson.7

  • Mechanochemical N-alkylation of imides . PMC (NIH). 8

  • Reduction of nitriles to primary amines with LiAlH4 . Master Organic Chemistry. 4

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions: Nitrile Reductions Using Cobalt Boride . J. Am. Chem. Soc.5

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2,4-Dibromo-5-fluorobenzylamine

This guide provides an essential operational framework for the safe handling of 2,4-Dibromo-5-fluorobenzylamine. As a substituted benzylamine with halogen functional groups, this compound requires stringent safety protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling of 2,4-Dibromo-5-fluorobenzylamine. As a substituted benzylamine with halogen functional groups, this compound requires stringent safety protocols. The guidance herein is synthesized from the hazard profiles of structurally analogous chemicals and established laboratory safety standards. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental step is underpinned by a robust and well-understood protective strategy.

The 'Why': A Proactive Hazard Assessment

Understanding the potential hazards of 2,4-Dibromo-5-fluorobenzylamine is the critical first step in defining the necessary protective measures. Based on data from structurally related halogenated and aminated aromatic compounds, we can anticipate a specific hazard profile. Amines can be corrosive and readily absorbed through the skin, while halogenated aromatics can carry their own toxicological profiles.

The primary directive is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Safety Data Sheets (SDS) for similar compounds, such as 4-bromo-2-fluorobenzylamine and 2,4-difluorobenzylamine, consistently classify them as hazardous.[1][2][3]

Anticipated Hazard Profile Summary

Hazard ClassificationAnticipated EffectRationale & Representative Sources
Skin Corrosion / Irritation Causes severe skin burns and irritation (Category 1B or 2).Benzylamines are known skin irritants/corrosives. Halogenation can enhance this effect.[1][2][3]
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage (Category 1).Direct contact with splashes of liquid or solid particulates can be extremely harmful to the eyes.[1][2][4][5]
Specific Target Organ Toxicity May cause respiratory system irritation (Category 3).Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[4][6][7][8]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.This is a common classification for functionalized aromatic amines.[1][4][8]

This assessment logically dictates that the compound must be handled with full-coverage PPE within a controlled environment at all times.

Core Protective Mandates: Your PPE Protocol

The following PPE is mandatory when handling 2,4-Dibromo-5-fluorobenzylamine in any form (solid or in solution). Compromise is not an option.

Ocular and Face Protection: The Non-Negotiable Barrier

Given the high risk of severe eye damage, protection must be comprehensive.

  • Primary Protection: ANSI Z87.1-rated (or equivalent) chemical splash goggles are required at all times. They must form a seal around the eyes to protect from splashes, dust, and vapors.[8][9]

  • Secondary Protection: When handling larger quantities (>1 liter) or when there is a significant risk of splashing or energetic reaction, a full-face shield must be worn over the chemical splash goggles.[9][10] A face shield alone is insufficient protection.[10]

Dermal Protection: An Impermeable Defense

Preventing skin contact is paramount, as compounds of this class can cause chemical burns and may be absorbed through the skin.[1]

  • Gloves:

    • Material: Chemical-resistant nitrile gloves are the standard for incidental splash protection.[11][12] However, no glove material is impervious forever.

    • Protocol: For this class of compound, double-gloving is strongly recommended. This involves wearing two pairs of nitrile gloves, which increases protection against tears and provides a buffer during doffing.

    • Immediate Action: If a glove is contaminated, remove it immediately using the proper technique (see workflow below), and replace both gloves. Do not wait for permeation. Disposable nitrile gloves are designed for splash protection, not prolonged chemical contact.[11][12]

    • For Unknowns: When handling a compound with an incomplete toxicological profile, a best-practice alternative is to wear a flexible laminate glove (e.g., Silver Shield) under a standard nitrile glove.[10]

  • Protective Clothing:

    • A clean, flame-resistant lab coat that is fully buttoned is mandatory.[10]

    • Ensure clothing covers all exposed skin on the arms and legs. Shorts or open-toed shoes are strictly prohibited in the laboratory.[10]

    • For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is not a mask, but a certified and properly functioning engineering control.

  • Primary Control: All handling of 2,4-Dibromo-5-fluorobenzylamine, including weighing, transfers, and reaction setup, must be performed inside a chemical fume hood.[4][9][10] This is the most effective way to prevent inhalation of dust or vapors.

  • Secondary Control (If Required): In the rare event that engineering controls are insufficient or during a large-scale spill, respiratory protection may be necessary. Any use of a respirator must comply with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[13][14] A typical choice would be an air-purifying respirator with organic vapor/acid gas cartridges.[13]

Operational Plan: Safe Handling Workflow

This section details the step-by-step process for a common task: weighing the solid chemical.

Pre-Operation
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatula, weigh paper/boat, container, etc.) inside the fume hood before bringing in the chemical.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don two pairs of nitrile gloves.

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 1. Verify Fume Hood (Certified & Flowing) prep2 2. Don Core PPE (Coat, Goggles, Double Gloves) prep1->prep2 prep3 3. Assemble Equipment in Hood prep2->prep3 handle1 4. Introduce Chemical to Hood prep3->handle1 Begin Operation handle2 5. Carefully Weigh Required Amount handle1->handle2 handle3 6. Securely Close Primary & Waste Containers handle2->handle3 handle4 7. Decontaminate Surfaces & Spatula handle3->handle4 post1 8. Remove Outer Gloves (Aseptically) handle4->post1 Exit Hood post2 9. Remove Goggles & Lab Coat post1->post2 post3 10. Remove Inner Gloves post2->post3 post4 11. Wash Hands Thoroughly post3->post4

Caption: Workflow for weighing 2,4-Dibromo-5-fluorobenzylamine.

Post-Operation & Disposal
  • Secure Compound: Tightly close the primary container.

  • Waste Disposal: All disposable items that contacted the chemical (weigh paper, contaminated gloves, paper towels) are considered hazardous waste. Place them in a designated, sealed waste container inside the fume hood.[4][5]

  • Doffing PPE (Decontamination):

    • With both pairs of gloves still on, wipe down any potentially contaminated surfaces.

    • Remove the outer pair of gloves by peeling them off so they turn inside out. Dispose of them in the hazardous waste container.

    • Step away from the immediate work area. Remove your goggles and lab coat.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water.

Emergency Response & Decontamination

  • Skin Exposure: Immediately remove all contaminated clothing.[15] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][5][13] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]

  • Spill: Evacuate the area. If the spill is large, alert your institution's emergency response team. For small spills inside a fume hood, use an inert absorbent material (e.g., sand or vermiculite), scoop it into a sealed waste container, and decontaminate the area. Do not attempt to clean a large spill or any spill outside of a fume hood without proper training and respiratory protection.

By adhering to this comprehensive PPE and handling protocol, you establish a multi-layered defense system that protects you, your colleagues, and your research from the potential hazards of 2,4-Dibromo-5-fluorobenzylamine.

References

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • BenchChem. (2025). Handling and safety precautions for 2,4-Difluorobenzylamine.
  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzylamine.
  • Safety Data Sheet: 2-Bromo-5-fluorobenzaldehyde. (2009, June 9).
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-fluorobenzylamine hydrochloride.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Benzylamine.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Thermo Fisher Scientific. (2011, May 20). Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride.
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-fluorobenzylamine hydrochloride (105942-08-3).
  • Chemos GmbH & Co.KG. (2023, October 26). Safety Data Sheet: (benzylamine)trifluoroboron.
  • Safety Data Sheet: 2-Bromo-5-fluorobenzotrifluoride. (2011, May 20).
  • SynQuest Laboratories, Inc. Safety Data Sheet: Benzylamine.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 2,4-Difluorobenzylamine.
  • Fisher Scientific. Safety Data Sheet: N-(Benzyl)benzenesulfonamide.
  • Medicom. Chemical Resistance Reference Chart.
  • Kimberly-Clark. Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves*.
  • Carl ROTH. Safety Data Sheet: Benzylamine.
  • Kerbl. Chemical resistant gloves.
  • TCI Chemicals. (2025, February 10). Safety Data Sheet: 4-Bromo-2-fluorobenzyl Bromide.
  • Merck. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-1-(bromomethyl)-2-fluorobenzene.
  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.

Sources

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